Phytanic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h18-21H,7-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOHEMCCBNRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of phytanic acid ethyl ester for research purposes.
An In-depth Technical Guide to the Synthesis of Phytanic Acid Ethyl Ester for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It is intended to serve as a technical resource for researchers requiring this compound for metabolic studies, as a reference standard, or for applications in drug development. The document details common synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.
Introduction to Phytanic Acid
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid obtained in the human diet primarily from dairy products, ruminant fats, and certain fish.[1] Unlike most fatty acids, its methyl branch at the β-position prevents direct metabolism via β-oxidation. Instead, it is degraded in the peroxisomes through an α-oxidation pathway.[2][3]
The accumulation of phytanic acid due to defects in this metabolic pathway leads to the rare but severe autosomal recessive disorder known as Refsum disease, characterized by neurological damage, cardiac abnormalities, and other pathologies.[3][4] Consequently, phytanic acid and its derivatives are crucial for studying peroxisomal disorders and related metabolic pathways.[2] The ethyl ester form is often synthesized for use as an analytical standard, in cell culture studies, or to investigate its biological activities.[5]
Synthesis Methodologies
The synthesis of this compound is most commonly achieved through the direct esterification of phytanic acid with ethanol (B145695). Several methods can be employed, with acid-catalyzed Fischer esterification being a prevalent and straightforward approach.
Fischer-Speier Esterification
This classic method involves reacting phytanic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive it towards the product, excess alcohol is used as the solvent and water is removed as it is formed.[6][7]
Thionyl Chloride (SOCl₂) Method
For acid-sensitive substrates or when milder conditions are preferred, a two-step process is effective. First, phytanic acid is converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). The intermediate, phytanoyl chloride, is then reacted with ethanol to yield the ethyl ester. This method is generally high-yielding but requires careful handling of the corrosive reagents.[6]
Enzymatic Esterification
Biocatalytic methods using lipases offer a green and highly specific alternative. Immobilized lipases can catalyze the esterification of phytanic acid and ethanol under mild, solvent-free conditions.[8][9] This approach avoids harsh reagents and can result in high-purity products, though reaction times may be longer.[10]
Quantitative Data Overview
The choice of synthesis method can significantly impact reaction outcomes. The following table summarizes typical quantitative data associated with common esterification techniques for fatty acids, which are analogous to the synthesis of this compound.
| Method | Catalyst/Reagent | Typical Yield | Reaction Time | Purity | Key Advantages | Citations |
| Fischer Esterification | H₂SO₄ or HCl | 70-95% | 2-20 hours | >95% | Cost-effective, simple setup | [7] |
| Thionyl Chloride | SOCl₂, then Ethanol | >90% | 1-3 hours | >98% | High yield, fast reaction | [6] |
| Enzymatic Synthesis | Immobilized Lipase (B570770) | 60-85% | 24-72 hours | >98% | Mild conditions, high specificity | [9] |
Note: Yields and reaction times are estimates based on general fatty acid esterification and may vary depending on the specific scale and reaction conditions.
Experimental Protocols & Workflows
Protocol 1: Acid-Catalyzed Fischer Esterification
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Phytanic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phytanic acid (1 equivalent) in a 20-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirring solution.
-
Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification Protocol: Column Chromatography
The crude product can be purified to >98% purity using silica (B1680970) gel column chromatography.[11]
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude ester in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear liquid.[12][13]
Characterization Protocol: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the structure and assess the purity of the final product.[14][15]
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Spectral Analysis: The successful formation of the ethyl ester is confirmed by the presence of characteristic signals:
-
A quartet at ~4.1 ppm corresponding to the two protons of the ethyl ester methylene (B1212753) group (-O-CH₂ -CH₃).
-
A triplet at ~1.2 ppm corresponding to the three protons of the ethyl ester methyl group (-O-CH₂-CH₃ ).
-
The disappearance of the broad carboxylic acid proton signal from the starting material.
-
Synthesis and Purification Workflow
The overall process from starting material to final product is visualized below.
Caption: General workflow for the synthesis of this compound.
Biological Context: Phytanic Acid Metabolism
Phytanic acid is derived from dietary phytol (B49457), a constituent of chlorophyll.[4] The conversion of phytol to phytanic acid involves oxidation steps, and the subsequent degradation of phytanic acid occurs via α-oxidation in peroxisomes to form pristanic acid, which can then enter the β-oxidation pathway.[2][16] Understanding this pathway is critical in the context of Refsum disease, where a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to toxic accumulation of phytanic acid.[4]
Caption: Simplified metabolic pathway of phytanic acid.
References
- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS - 3862-29-1 | Axios Research [axios-research.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. EP3517619A1 - Method for preparing fatty acid ethyl ester - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - CD Biosynsis [biosynsis.com]
- 13. This compound | 3862-29-1 | INDOFINE Chemical Company [indofinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Phytanic Acid Ethyl Ester: A Pro-Drug Perspective on a Bioactive Fatty Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytanic acid, a branched-chain fatty acid derived from the degradation of phytol, is a significant bioactive molecule implicated in various metabolic and signaling pathways. While the biological roles of phytanic acid are extensively studied, particularly in the context of Refsum disease, the metabolic fate and specific functions of its ethyl ester derivative are less well-characterized. This technical guide consolidates the current understanding of phytanic acid metabolism, positing that phytanic acid ethyl ester likely acts as a pro-drug, rapidly hydrolyzed in vivo to release the biologically active phytanic acid. We delve into the intricacies of phytanic acid's metabolic pathway, its interaction with key nuclear receptors, and its cellular effects. This guide provides quantitative data, detailed experimental protocols, and visual representations of the relevant pathways to support further research and drug development endeavors in this area.
Introduction: The Significance of Phytanic Acid in Metabolism
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid that humans acquire primarily through their diet, particularly from dairy products, ruminant fats, and certain fish.[1] Its precursor, phytol, is a component of chlorophyll.[2] Unlike straight-chain fatty acids, the methyl group at the β-carbon of phytanic acid prevents its degradation through the conventional β-oxidation pathway.[3][4] This structural feature necessitates a specialized metabolic route known as α-oxidation, which primarily occurs in the peroxisomes.[4][5]
The accumulation of phytanic acid due to defects in its metabolic machinery leads to a rare and severe autosomal recessive disorder known as Refsum disease, characterized by neurological damage, retinitis pigmentosa, and other systemic abnormalities.[1][6][7] Beyond its role in pathology, phytanic acid is now recognized as a signaling molecule, acting as a ligand for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs).[8]
This compound: A Pro-Drug Hypothesis
While research has concentrated on phytanic acid, its ethyl ester form is of interest, particularly from a pharmacological and drug delivery perspective. Fatty acid ethyl esters are known to be rapidly hydrolyzed in vivo by various esterases present in the gastrointestinal tract and blood.[9] This rapid conversion releases the parent fatty acid and ethanol (B145695).[9] It is therefore highly probable that this compound functions as a pro-drug, delivering phytanic acid to the systemic circulation and tissues following oral or parenteral administration. The biological effects observed would then be attributable to the released phytanic acid.
The Metabolic Pathway of Phytanic Acid: Peroxisomal α-Oxidation
The catabolism of phytanic acid is a multi-step process localized within the peroxisomes, involving a series of enzymatic reactions collectively known as α-oxidation.[4][10]
The key steps are as follows:
-
Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) thioester, phytanoyl-CoA.[11][12]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase.[12][13] This reaction requires Fe(II) and 2-oxoglutarate as co-factors and yields 2-hydroxyphytanoyl-CoA.[14]
-
Cleavage: 2-hydroxyphytanoyl-CoA is subsequently cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[5]
-
Oxidation to Pristanic Acid: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[5]
-
β-Oxidation of Pristanic Acid: Pristanic acid, now with a methyl group at the α-position, can be activated to pristanoyl-CoA and undergo peroxisomal β-oxidation.[4][15]
-
Stereoisomer Conversion: Dietary phytanic acid exists as a mix of stereoisomers. The β-oxidation of the (2R)-pristanoyl-CoA isomer requires its conversion to the (2S)-pristanoyl-CoA form by the enzyme α-methylacyl-CoA racemase (AMACR) .[16][17]
dot
Figure 1: Metabolic pathway of phytanic acid.
Quantitative Data
Table 1: Plasma Concentrations of Phytanic Acid
| Population | Plasma Phytanic Acid Concentration (μmol/L) | Reference(s) |
| Normal Individuals | 0 - 33 | [3] |
| Vegans | 0.86 (geometric mean) | [18][19] |
| Lacto-ovo-vegetarians | 3.93 (geometric mean) | [18][19] |
| Meat-eaters | 5.77 (geometric mean) | [18][19] |
| Patients with Refsum Disease (untreated) | 992 - 6400 | [3] |
| Patients with other forms of Retinitis Pigmentosa | 38 - 192 | [3] |
Table 2: Dose-Dependent Activation of PPARα by Phytanic Acid
| Cell Type | Reporter System | Phytanic Acid Concentration (μM) | Fold Activation of PPARα | Reference(s) |
| HepG2 | GAL4-PPARα LBD | 50 | ~6 | [11] |
| COS-1 | PPRE-driven reporter | 3 | Significant induction | [11] |
| Rat Primary Hepatocytes | 2-Deoxy-D-glucose uptake | Physiological concentrations | Enhanced uptake | [20] |
| Bovine Hepatic Cells | PPAR reporter | 158 | Peak activation | [21] |
Signaling Pathways of Phytanic Acid
Phytanic acid is not merely a metabolic intermediate but also a signaling molecule that can modulate gene expression and cellular processes.
Nuclear Receptor Activation
Phytanic acid is a known ligand for the nuclear receptors PPARα and RXR . Upon binding, it can influence the expression of genes involved in lipid metabolism and energy homeostasis.[22] The activation of PPARα by phytanic acid can induce the expression of enzymes involved in peroxisomal β-oxidation.[23]
dot
Figure 2: Phytanic acid-mediated PPARα/RXR signaling.
Intracellular Calcium Signaling and Mitochondrial Effects
At higher concentrations, as seen in Refsum disease, phytanic acid can have cytotoxic effects. It has been shown to induce a rapid increase in intracellular calcium concentrations, partly by mobilizing calcium from intracellular stores.[24][25] Furthermore, phytanic acid can impact mitochondrial function by dissipating the mitochondrial membrane potential, increasing the production of reactive oxygen species (ROS), and inducing apoptosis.[24][26]
dot
Figure 3: Cellular effects of high phytanic acid concentrations.
Experimental Protocols
Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the diagnosis of Refsum disease and for research purposes.
a) Sample Preparation:
-
Internal Standard Addition: To a plasma sample (e.g., 50-200 µL), add a known amount of a deuterated internal standard, such as [3-methyl-²H₃]phytanic acid.[25]
-
Hydrolysis: Perform alkaline hydrolysis of the plasma lipids to release free fatty acids. This can be achieved by adding ethanolic potassium hydroxide (B78521) and heating.[25]
-
Acidification and Extraction: Acidify the sample to protonate the fatty acids and extract them into an organic solvent like hexane.[27]
-
Derivatization: Convert the fatty acids to their methyl esters using a suitable reagent like BF₃-methanol or by using an acidic carrier gas (formic acid in nitrogen) for direct injection.[28][29]
b) GC-MS Analysis:
-
Gas Chromatography: Separate the fatty acid methyl esters on a suitable capillary column (e.g., HP-5MS). A temperature gradient is used for optimal separation.[30]
-
Mass Spectrometry: Use electron impact (EI) ionization and selected ion monitoring (SIM) to detect and quantify the phytanic acid methyl ester and the internal standard based on their characteristic mass-to-charge ratios (m/z).[8][30]
dot
Figure 4: Workflow for phytanic acid quantification by GC-MS.
Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
-
Enzyme Source: Recombinant human PHYH expressed in E. coli or cell lysates.[17][31]
-
Substrate: Synthesized phytanoyl-CoA.
-
Cofactors: The reaction mixture should contain Fe(II), 2-oxoglutarate, ascorbate, and unexpectedly, GTP or ATP and Mg²⁺ have been shown to be required for the recombinant enzyme.[17]
-
Reaction: Incubate the enzyme with the substrate and cofactors at 37°C.
-
Product Detection: The formation of 2-hydroxyphytanoyl-CoA can be monitored by methods such as:
-
High-Performance Liquid Chromatography (HPLC): Separate the substrate and product, and quantify by UV detection.
-
Mass Spectrometry: Confirm the identity of the product.
-
Coupled Assay: Measure the consumption of 2-oxoglutarate.[31]
-
Assay for α-Methylacyl-CoA Racemase (AMACR) Activity
Several methods are available to measure the epimerization of (2R)- to (2S)-methylacyl-CoA esters.
a) Continuous Assay using Circular Dichroism (CD):
-
Substrate: A chiral substrate that exhibits a change in its CD spectrum upon epimerization, such as (2R)- or (2S)-ibuprofenoyl-CoA.[32]
-
Enzyme: Purified recombinant AMACR.[32]
-
Measurement: Monitor the change in ellipticity at a specific wavelength (e.g., 279 nm for ibuprofenoyl-CoA) over time. The rate of change is proportional to the enzyme activity.[32]
b) NMR-Based Assay:
-
Substrate: (R)- or (S)-2-methylacyl-CoA esters.
-
Reaction: Incubate the substrate with AMACR in a buffer containing deuterium (B1214612) oxide (²H₂O).[33]
-
Analysis: The enzyme-catalyzed removal and replacement of the α-proton with deuterium leads to the collapse of the α-methyl doublet to a singlet in the ¹H NMR spectrum. The rate of this conversion can be monitored over time to determine enzyme activity.[33][34]
Conclusion and Future Directions
The biological role of phytanic acid in metabolism is multifaceted, extending from being a key player in a specific metabolic disorder to a signaling molecule that influences gene expression. While this compound has not been a primary focus of research, the available evidence strongly suggests it functions as a pro-drug, rapidly delivering phytanic acid to the body. This understanding opens up possibilities for using the ethyl ester as a tool to study the effects of phytanic acid in a controlled manner and potentially for therapeutic applications where modulation of phytanic acid levels is desired.
Future research should focus on directly confirming the in vivo hydrolysis kinetics of this compound and comparing its bioavailability and pharmacokinetic profile to that of free phytanic acid. Further elucidation of the downstream targets of phytanic acid-activated signaling pathways will also be crucial in fully understanding its physiological and pathological roles. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing branched-chain fatty acid and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. constantsystems.com [constantsystems.com]
- 3. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytanic acid induces Neuro2a cell death via histone deacetylase activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytanic acid, a natural peroxisome proliferator‐activated receptor agonist, regulates glucose metabolism in rat primary hepatocytes | Semantic Scholar [semanticscholar.org]
- 17. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biosave.com [biosave.com]
- 27. scispace.com [scispace.com]
- 28. Phytanic Acid Activates the Peroxisome Proliferator-activated Receptor α (PPARα) in Sterol Carrier Protein 2-/ Sterol Carrier Protein x-deficient Mice* | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 31. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A continuous assay for alpha-methylacyl-coenzyme A racemase using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide on the Biochemical Pathways of Phytanic Acid and Phytanic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical pathways of phytanic acid and its synthetic counterpart, phytanic acid ethyl ester. Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes a unique metabolic process known as alpha-oxidation, primarily within the peroxisomes. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the rare autosomal recessive disorder, Refsum disease. Understanding the metabolic fate of phytanic acid and its derivatives is crucial for the development of therapeutic strategies for this and other related peroxisomal disorders. This document details the enzymatic steps, intermediates, and cellular localization of phytanic acid metabolism. It further elucidates the presumed pathway for this compound, which is believed to undergo hydrolysis to yield free phytanic acid prior to entering the alpha-oxidation cascade. This guide consolidates quantitative data, outlines detailed experimental protocols for the analysis of these compounds, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Biochemical Pathway of Phytanic Acid
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated branched-chain fatty acid that humans acquire through the diet, primarily from dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on the β-carbon (C3), phytanic acid cannot be metabolized through the typical β-oxidation pathway.[2] Instead, it undergoes a process called alpha-oxidation, which occurs predominantly in the peroxisomes.[2][3]
The alpha-oxidation of phytanic acid is a multi-step process involving several key enzymes:
-
Activation to Phytanoyl-CoA: The first step is the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase.[3]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase.[4] This is the rate-limiting step in the alpha-oxidation pathway and is the primary enzymatic defect in Adult Refsum disease.[4]
-
Cleavage: 2-hydroxyphytanoyl-CoA is subsequently cleaved into pristanal (B217276) and formyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase.[2]
-
Oxidation to Pristanic Acid: Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[2]
-
β-Oxidation of Pristanic Acid: Pristanic acid, now lacking the β-methyl group that hindered β-oxidation, can be activated to pristanoyl-CoA and subsequently undergo peroxisomal β-oxidation.[5]
Signaling and Pathophysiological Roles of Phytanic Acid
Phytanic acid is not merely a metabolic intermediate; it also possesses signaling properties. It has been shown to be a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[6] This interaction suggests that phytanic acid may play a role in modulating its own metabolism. The accumulation of phytanic acid, as seen in Refsum disease, is associated with a range of clinical manifestations, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[4]
Quantitative Data on Phytanic Acid
| Parameter | Healthy Individuals | Patients with Refsum Disease | Reference |
| Plasma Phytanic Acid Concentration | 0.04 - 11.5 µM | > 200 µM (often in the millimolar range) | [7] |
| Phytanic Acid Alpha-Oxidation Rate in Fibroblasts (% of control) | 100% | 5% | [8] |
Biochemical Pathway of this compound
This compound is an ethylated form of phytanic acid. While direct studies on the complete metabolic pathway of this compound are limited, the established metabolism of other fatty acid ethyl esters (FAEEs) provides a strong basis for its presumed biochemical fate. FAEEs are known to be rapidly hydrolyzed in vivo by various esterases.[9] Therefore, it is highly probable that this compound first undergoes hydrolysis to yield phytanic acid and ethanol (B145695).
The primary enzymes responsible for the hydrolysis of FAEEs are carboxylesterases, which are widely distributed in various tissues, including the liver and intestines.[10] Human carboxylesterase 1 (CES1) is highly expressed in the liver, while CES2 is predominantly found in the intestine.[10]
Once hydrolyzed, the resulting phytanic acid is expected to enter the same peroxisomal alpha-oxidation pathway as dietary phytanic acid.
Presumed Signaling Roles of this compound
The direct signaling roles of this compound are not well-characterized. However, as it is likely a pro-drug of phytanic acid, its biological effects are expected to be mediated through the actions of its hydrolysis product, phytanic acid, including its interaction with PPARα.
Comparative Overview
The core difference in the biochemical pathways of phytanic acid and this compound lies in the initial processing steps. Phytanic acid directly enters the alpha-oxidation pathway after activation to its CoA ester. In contrast, this compound requires an initial hydrolysis step to liberate the free fatty acid before it can be metabolized. The rate and efficiency of this hydrolysis will be a key determinant of the overall metabolic flux and potential biological activity of the ethyl ester form.
Experimental Protocols
Quantification of Phytanic Acid in Plasma
This protocol is based on gas chromatography-mass spectrometry (GC-MS), a standard method for the analysis of phytanic acid.
4.1.1. Sample Preparation
-
To 100 µL of plasma, add an internal standard (e.g., [2H3]-phytanic acid).
-
Perform alkaline hydrolysis by adding 1 mL of 0.5 M KOH in ethanol and incubating at 70°C for 60 minutes to release phytanic acid from lipid esters.
-
Acidify the sample with 0.5 mL of 6 M HCl.
-
Extract the fatty acids with 2 x 2 mL of hexane (B92381).
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Derivatize the fatty acids to their methyl esters by adding 1 mL of 2% (v/v) H2SO4 in methanol (B129727) and incubating at 60°C for 60 minutes.
-
Add 1 mL of water and extract the fatty acid methyl esters with 2 x 2 mL of hexane.
-
Evaporate the hexane extract and reconstitute the residue in a suitable solvent for GC-MS analysis.
4.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of phytanic acid methyl ester and the internal standard.
In Vitro Phytanic Acid Alpha-Oxidation Assay in Cultured Fibroblasts
This assay measures the rate of alpha-oxidation by quantifying the release of 14CO2 from [1-14C]-phytanic acid.[8]
4.2.1. Cell Culture and Incubation
-
Culture human skin fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed cells in 24-well plates and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add 0.5 mL of incubation medium containing 10 µM [1-14C]-phytanic acid (specific activity ~50 mCi/mmol) complexed to bovine serum albumin (BSA).
-
Seal the wells with airtight caps (B75204) equipped with a center well containing a piece of filter paper soaked in 1 M NaOH to trap the released 14CO2.
-
Incubate the plates at 37°C for 2-4 hours.
4.2.2. Measurement of 14CO2
-
Stop the reaction by injecting 0.1 mL of 6 M HCl into each well.
-
Continue the incubation for an additional 60 minutes to ensure complete trapping of 14CO2.
-
Remove the filter paper from the center well and place it in a scintillation vial.
-
Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein content of each well for normalization.
Visualizations
Biochemical Pathway of Phytanic Acid
Caption: Peroxisomal alpha-oxidation of phytanic acid.
Presumed Biochemical Pathway of this compound
Caption: Presumed hydrolysis of this compound.
Experimental Workflow for Phytanic Acid Quantification
Caption: Workflow for GC-MS analysis of phytanic acid.
References
- 1. Palmitoyl-coenzyme A synthetase. Mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytanic acid stimulates glucose uptake in a model of skeletal muscles, the primary porcine myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polimer-itn.eu [polimer-itn.eu]
- 7. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of Phytanic Acid Ethyl Ester: A Technical Guide to its Natural Occurrence and Analysis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytanic acid, a branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll (B73375), is a well-documented component of the human diet, primarily obtained from ruminant fats and certain fish. Its accumulation in the body is linked to the rare inherited metabolic disorder, Refsum disease. While the metabolism and physiological roles of phytanic acid are extensively studied, the natural occurrence of its ethyl ester derivative remains largely unsubstantiated in scientific literature. This technical guide directly addresses the inquiry into phytanic acid ethyl ester, clarifying its apparent absence in natural biological systems based on current knowledge. Instead, this document provides a comprehensive overview of the natural occurrence of phytanic acid and its related esters, such as phytyl fatty acid esters, which are found in some plant sources. Furthermore, this guide details the metabolic pathways of phytanic acid, presents quantitative data on its prevalence in various sources, and offers established experimental protocols for its extraction and analysis, thereby serving as a critical resource for professionals in research and drug development.
The Question of this compound's Natural Occurrence
A thorough review of existing scientific literature reveals a notable lack of evidence for the natural occurrence of this compound in organisms. While methods for the synthesis and detection of fatty acid ethyl esters (FAEEs) in biological specimens exist, particularly as markers of ethanol (B145695) metabolism, these studies do not specifically report the presence of this compound as a naturally occurring compound.[1][2][3] The primary focus of research has been on free phytanic acid and, to a lesser extent, phytyl esters of various fatty acids.
It is plausible that the query for "this compound" may stem from a conflation with "phytyl fatty acid esters," which have been identified in certain vegetables.[4] Phytyl fatty acid esters consist of phytol esterified to a fatty acid, whereas this compound would involve the esterification of phytanic acid with ethanol. Given the exogenous origin of phytanic acid and the specific metabolic pathways for ethanol, the natural, significant presence of their combined ester is not a documented phenomenon.
Natural Occurrence of Phytanic Acid and Related Esters
Phytanic acid is not synthesized by the human body and its presence is entirely of exogenous origin.[4] The primary dietary sources are products from ruminant animals, such as dairy and meat, and certain types of fish.[5][6] Ruminants and some marine organisms ingest chlorophyll from plants and algae. Microorganisms in their digestive tracts break down chlorophyll, releasing phytol, which is then converted to phytanic acid and stored in their fat.[7][8]
More recently, phytyl fatty acid esters (PFAE) have been identified in vegetables such as bell peppers and rocket salad.[4] These compounds consist of trans-phytol esterified with a fatty acid.[4] In vitro digestion studies have shown that these esters can be cleaved in the human digestive system, releasing free trans-phytol, which is a direct precursor to phytanic acid.[4]
Quantitative Data on Phytanic Acid and Phytyl Fatty Acid Ester Content
The following table summarizes the quantitative data on the concentration of phytanic acid and its precursors in various food sources.
| Food Source | Compound | Concentration | Reference |
| Red Bell Pepper | Phytyl Fatty Acid Esters | 0.9–11.2 mg/100 g fresh weight | [4] |
| Yellow Bell Pepper | Phytyl Fatty Acid Esters | 0.9–11.2 mg/100 g fresh weight | [4] |
| Rocket Salad | Phytyl Fatty Acid Esters | up to 4.2 mg/100 g fresh weight (trans-phytol bound in PFAE) | [4] |
| Ruminant Meat | Phytanic Acid | High, contributes significantly to dietary intake | [6] |
| Dairy Products | Phytanic Acid | High, contributes significantly to dietary intake | [5][6] |
| Fatty Fish | Phytanic Acid | Present, contributes to dietary intake | [5][6] |
| Human Plasma (Meat-eaters) | Phytanic Acid | 5.77 µmol/L (geometric mean) | [9][10] |
| Human Plasma (Vegetarians) | Phytanic Acid | 3.93 µmol/L (mean) | [9][10] |
| Human Plasma (Vegans) | Phytanic Acid | 0.86 µmol/L (geometric mean) | [9][10] |
| Human Serum (Controls) | Phytanic Acid | 1.86 - 5.1 mg/L | [11] |
Metabolic Pathways of Phytanic Acid
The metabolism of phytanic acid is a critical area of study, particularly due to its implications in Refsum disease, a condition characterized by a deficiency in the enzymes required for its degradation.[4][12]
Conversion of Phytol to Phytanic Acid
Dietary phytol, either free or released from phytyl fatty acid esters, is converted to phytanic acid. This process is believed to occur via a three-step enzymatic pathway involving oxidation to phytenal, further oxidation to phytenic acid, and finally, reduction of the double bond to yield phytanic acid.[13] Studies in rat liver have shown that the conversion of phytenic acid to its CoA ester, phytenoyl-CoA, is a more efficient substrate for the final reduction step.[13] This conversion primarily takes place in the mitochondria and peroxisomes.[13][14][15]
Figure 1: Simplified workflow for the conversion of dietary phytol to phytanic acid.
Alpha-Oxidation of Phytanic Acid
Due to a methyl group at the β-carbon position, phytanic acid cannot be degraded by the typical β-oxidation pathway.[4][16] Instead, it undergoes α-oxidation in the peroxisomes.[5][16][17] This pathway involves the removal of one carbon atom from the carboxyl end. The process begins with the activation of phytanic acid to phytanoyl-CoA, followed by hydroxylation, cleavage to pristanal (B217276) and formyl-CoA, and subsequent oxidation to pristanic acid.[5][18] Pristanic acid, now with a methyl group at the α-position, can then be degraded via peroxisomal β-oxidation.[5][16]
Figure 2: The peroxisomal α-oxidation pathway of phytanic acid.
Role in Cellular Signaling
Phytanic acid is not merely a metabolic byproduct; it also functions as a signaling molecule. It has been identified as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs).[19][20][21] By activating these nuclear receptors, phytanic acid can influence the expression of genes involved in lipid and glucose metabolism.[19] This has led to research into its potential therapeutic roles in conditions like type 2 diabetes and obesity.[21]
Experimental Protocols
Accurate quantification of phytanic acid in biological samples is crucial for both research and clinical diagnostics. The following sections provide an overview of established protocols for lipid extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Biological Tissues
Several methods are available for the extraction of lipids from tissues, with the Folch and Bligh-Dyer methods being the most common.[22][23] The choice of method may depend on the specific tissue type and the lipid classes of interest.[22]
General Protocol for Lipid Extraction (Modified Folch Method):
-
Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a chloroform:methanol (B129727) (2:1, v/v) solution.[24][25] An internal standard, such as a non-naturally occurring fatty acid, should be added at this stage for accurate quantification.
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The mixture should be vortexed thoroughly and then centrifuged to separate the layers.[24][25]
-
Collection of Lipid Layer: The lower, organic phase containing the lipids is carefully collected.[24]
-
Washing: The organic phase is washed with a salt solution to remove any non-lipid contaminants.
-
Drying: The solvent from the final organic phase is evaporated under a stream of nitrogen gas.[25] The dried lipid extract can then be stored at -80°C until analysis.
Figure 3: Experimental workflow for lipid extraction from biological tissues.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the sensitive and specific quantification of fatty acids, including phytanic acid.[9][26][27]
Protocol for GC-MS Analysis of Phytanic Acid:
-
Derivatization: The fatty acids in the dried lipid extract are converted to their more volatile methyl esters (FAMEs) by incubation with a methylating agent, such as boron trifluoride in methanol or methanolic HCl.[26][28]
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.[26]
-
GC-MS Analysis:
-
Injection: An aliquot of the FAME extract is injected into the GC-MS system.
-
Separation: The FAMEs are separated on a capillary column (e.g., BPX5).[26] The oven temperature is programmed to ramp up to achieve optimal separation.
-
Detection: The separated FAMEs are ionized (e.g., by electron ionization) and detected by the mass spectrometer.[26]
-
Quantification: Phytanic acid methyl ester is identified by its specific retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[26][27]
-
Conclusion
References
- 1. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 13. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of phytol-phytanate conversion activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro conversion of phytol to phytanic acid in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The chlorophyll-derived metabolite phytanic acid induces white adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 25. Extraction and analysis of liver lipids [protocols.io]
- 26. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 27. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Conversion of Phytol to Phytanic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of phytol (B49457) to phytanic acid, a critical pathway in lipid metabolism with implications for several metabolic disorders, including Refsum disease. The guide details the multi-step enzymatic cascade, presents quantitative data, outlines experimental protocols for studying this conversion, and discusses the subsequent esterification to phytanic acid ethyl ester, a compound often used as an analytical standard.
Introduction to Phytanic Acid Metabolism
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from the metabolism of phytol, an isoprenoid alcohol found abundantly in nature as part of the chlorophyll (B73375) molecule.[1][2][3] In humans, the primary dietary sources of phytanic acid are dairy products, ruminant meats, and certain fish, where phytol has been converted to phytanic acid by microorganisms in the rumen.[4][5] Humans can also convert free dietary phytol into phytanic acid.[4][6]
The metabolism of phytanic acid is crucial, as its accumulation is toxic and leads to severe neurological and physiological symptoms characteristic of Refsum disease, an inherited metabolic disorder.[7][8][9] The degradation of phytanic acid occurs via α-oxidation in peroxisomes, as its β-methyl group prevents standard β-oxidation.[8][10][11] Understanding the enzymatic conversion of phytol to phytanic acid is fundamental for developing therapeutic strategies for these conditions.
The Enzymatic Pathway: From Phytol to Phytanic Acid
The conversion of phytol to phytanic acid is not a single step but a multi-enzyme process occurring across different subcellular compartments, including the endoplasmic reticulum, peroxisomes, and mitochondria.[1][2][3] The pathway involves an initial oxidation of the alcohol to an acid, followed by activation to a CoA-ester and a final reduction.
The generally accepted enzymatic steps are as follows:
-
Oxidation to Phytenal : Phytol is first oxidized to its corresponding aldehyde, phytenal. This step is catalyzed by an alcohol dehydrogenase.[1]
-
Oxidation to Phytenic Acid : Phytenal is further oxidized to phytenic acid by a fatty aldehyde dehydrogenase.[1]
-
Activation to Phytenoyl-CoA : Phytenic acid is activated to its coenzyme A (CoA) ester, phytenoyl-CoA. This reaction is carried out by an acyl-CoA synthetase and can occur in both the endoplasmic reticulum and peroxisomes.[1][2][4]
-
Reduction to Phytanoyl-CoA : Finally, the double bond in phytenoyl-CoA is reduced to yield phytanoyl-CoA. This step is catalyzed by phytenoyl-CoA reductase and has been observed in both peroxisomes and mitochondria.[2][3] Phytanoyl-CoA can then be hydrolyzed to phytanic acid or enter the α-oxidation pathway.[4]
Signaling Pathway Diagram
The following diagram illustrates the enzymatic cascade from phytol to phytanic acid, highlighting the enzymes and subcellular locations involved.
Caption: The multi-step enzymatic conversion of phytol to phytanoyl-CoA and phytanic acid.
Quantitative Data and Enzyme Kinetics
Quantitative analysis of the phytol conversion pathway is essential for understanding its efficiency and regulation. While comprehensive kinetic data for all enzymes in all species is not available, studies in rat liver models have provided valuable insights.
| Enzyme / Process | Substrate(s) | Product(s) | Cofactor(s) | Apparent Km | Subcellular Location | Reference(s) |
| Phytol Conversion | Phytol | Phytanic Acid | NAD+ | 11.1-14.3 µM (for Phytol) | Mitochondria, Microsomes | [12] |
| Phytenic Acid Reduction | Phytenic Acid | Phytanic Acid | NADPH | 25 µM (for NADPH) | Mitochondria, Peroxisomes | [2] |
| Phytenoyl-CoA Reductase | Phytenoyl-CoA | Phytanoyl-CoA | NADPH | Not specified | Mitochondria, Peroxisomes | [3] |
| Acyl-CoA Synthetase | Phytenic Acid, CoA | Phytenoyl-CoA | ATP | Not specified | ER, Peroxisomes | [1][4] |
Note: The reduction of phytenoyl-CoA is reported to be much more efficient than the direct reduction of phytenic acid.[2][3]
Experimental Protocols
Investigating the enzymatic conversion of phytol requires robust in vitro assays and analytical methods. The following sections describe a generalized protocol based on methodologies reported for rat liver tissue.
In Vitro Conversion Assay
This protocol describes the basic steps to measure the conversion of phytol to its metabolites in a liver homogenate.
-
Tissue Homogenization :
-
Homogenize fresh or frozen liver tissue in a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Prepare subcellular fractions (mitochondrial, microsomal) via differential centrifugation if required.[12][13]
-
Determine the protein concentration of the homogenate or fractions using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture :
-
In a reaction tube, combine the following components:
-
Liver homogenate (e.g., up to 200 µg of mitochondrial protein).[12]
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Substrate: [1-³H]phytol or unlabeled phytol (e.g., 10-50 µM).
-
Optional: ATP and Coenzyme A to facilitate the formation of CoA esters.
-
-
-
Incubation :
-
Reaction Termination and Extraction :
-
Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform:methanol (2:1 v/v), to create a Folch partition.[12]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Product Analysis and Quantification
-
Separation :
-
The extracted lipids can be separated using thin-layer chromatography (TLC). A bromination-TLC procedure has been developed to effectively separate phytol from its metabolites.[13]
-
Alternatively, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for better resolution and quantification.
-
-
Identification and Quantification :
-
For radiolabeled substrates, quantification can be achieved by scintillation counting of the spots or fractions corresponding to phytanic acid.
-
For unlabeled substrates, Mass Spectrometry (MS) coupled with GC (GC-MS) is the gold standard for positive identification and quantification of phytanic acid and its intermediates.[2]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro phytol conversion experiment.
Caption: A typical workflow for studying phytol-to-phytanic acid conversion in vitro.
Synthesis of this compound
This compound is not a primary biological metabolite but is commonly used as a reference standard in analytical chemistry for the accurate quantification of phytanic acid in biological samples.[14][15][16] While specific enzymatic pathways for its direct synthesis from phytol are not well-documented, it can be produced from phytanic acid via standard esterification methods.
Chemical Synthesis (Fischer Esterification)
A straightforward and common method for synthesizing this compound is through acid-catalyzed esterification.
-
Reactants : Dissolve phytanic acid in a large excess of anhydrous ethanol.
-
Catalyst : Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction : Reflux the mixture for several hours to drive the equilibrium towards the ester product.
-
Workup : After cooling, neutralize the acid catalyst. Use a solvent extraction (e.g., with hexane (B92381) or diethyl ether) and wash with water and brine to isolate the crude product.
-
Purification : Purify the resulting this compound using column chromatography on silica (B1680970) gel.
Potential Enzymatic Synthesis
Although not the primary focus of metabolic studies, enzymatic synthesis using lipases is a viable and "greener" alternative for producing fatty acid esters. This approach could be applied to phytanic acid:
-
Enzyme : A non-specific lipase (B570770) (e.g., from Candida antarctica, Lipase B).
-
Substrates : Phytanic acid and ethanol.
-
Solvent : A non-polar organic solvent (e.g., hexane) to minimize hydrolysis and shift the equilibrium towards ester synthesis.
-
Conditions : Incubate at a controlled temperature (e.g., 40-60°C) with shaking.
-
Purification : The purification process would be similar to that for chemical synthesis.
This biocatalytic approach offers high specificity and milder reaction conditions compared to traditional chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of phytol-phytanate conversion activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro conversion of phytol to phytanic acid in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | CAS No- 3862-29-1 | NA [chemicea.com]
- 15. This compound - CAS - 3862-29-1 | Axios Research [axios-research.com]
- 16. larodan.com [larodan.com]
A Technical Guide to High-Purity Phytanic Acid Ethyl Ester for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of high-purity phytanic acid ethyl ester, its commercial availability, and its application in biological research, with a focus on its role in cellular signaling pathways.
Introduction to Phytanic Acid and its Ethyl Ester
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the degradation of phytol (B49457), a constituent of chlorophyll.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation within peroxisomes.[1] The accumulation of phytanic acid is associated with several inherited metabolic disorders, most notably Adult Refsum disease, making it a molecule of significant interest in biomedical research.[1]
This compound is the ethyl ester derivative of phytanic acid. In a research setting, the ethyl ester form can offer advantages in terms of solubility and handling. It is presumed that once introduced into a cellular context, intracellular esterases hydrolyze the ethyl ester to release the biologically active phytanic acid.
Commercial Suppliers of High-Purity this compound
High-purity this compound (>98%) is available from several commercial suppliers, ensuring its accessibility for research purposes. The compound is typically supplied as a liquid. Below is a summary of key information from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Physical State |
| CD Biosynsis | 3862-29-1 | C22H44O2 | 340.58 | >98% | Liquid |
| Larodan | 3862-29-1 | C22H44O2 | 340.58 | >98% | Liquid |
| INDOFINE Chemical Company | 3862-29-1 | C22H44O2 | 340.58 | >98% | Liquid |
| Pharmaffiliates | 3862-29-1 | C22H44O2 | 340.59 | Not specified | Not specified |
| Chemicea Pharmaceuticals | 3862-29-1 | C22H44O2 | 340.6 | Not specified | Not specified |
| MedChemExpress | 3862-29-1 | C22H44O2 | 340.59 | Not specified | Not specified |
Biological Significance and Signaling Pathways
Phytanic acid is a biologically active molecule that primarily functions through two key pathways: peroxisomal α-oxidation and as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).
Peroxisomal α-Oxidation of Phytanic Acid
The breakdown of phytanic acid is a critical metabolic process that occurs in the peroxisome. A defect in this pathway leads to the accumulation of phytanic acid, causing the neurological and other symptoms associated with Adult Refsum disease.
Phytanic Acid as a PPAR Agonist
Phytanic acid has been identified as a natural ligand and activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][3][4] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.[5] The activation of PPARs by phytanic acid links dietary lipid intake to the regulation of metabolic pathways.
Experimental Protocols
While specific protocols for this compound are not abundant in the literature, its use is predicated on its intracellular conversion to phytanic acid. Therefore, protocols established for phytanic acid can be adapted. It is crucial to ensure complete hydrolysis of the ester for biological activity, which is generally assumed to be carried out by intracellular esterases.
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound should be prepared in a suitable organic solvent, such as ethanol (B145695) or DMSO.[6] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol for a 100 mM Stock Solution in Ethanol:
-
Weigh out 34.1 mg of this compound (MW: 340.58 g/mol ).
-
Dissolve in 1 mL of absolute ethanol.
-
Vortex until fully dissolved.
-
Store at -20°C.
Adipocyte Differentiation Assay
Phytanic acid has been shown to induce the differentiation of preadipocytes into mature adipocytes, a process largely mediated by PPARγ activation.[7]
Protocol for 3T3-L1 Adipocyte Differentiation:
-
Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence in DMEM with 10% fetal bovine serum.
-
Two days post-confluence, induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium).
-
Add this compound (from a stock solution) to the MDI medium at desired concentrations (e.g., 10-100 µM).
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, and the corresponding concentration of this compound.
-
Replenish the medium every 48 hours.
-
After 8-10 days, assess adipocyte differentiation by staining for lipid droplets with Oil Red O.
PPARα Transactivation Assay
This assay measures the ability of a compound to activate PPARα, leading to the expression of a reporter gene.
Protocol for a Luciferase-Based Transactivation Assay:
-
Co-transfect cells (e.g., HEK293T or HepG2) with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1-100 µM).
-
Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., ethanol or DMSO).
-
After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of phytanic acid and its ethyl ester in biological samples.
Sample Preparation for Intracellular Analysis:
-
After incubation with this compound, wash cells with PBS and harvest.
-
Perform a lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform (B151607) and methanol.
-
For the analysis of phytanic acid, the ethyl ester must be hydrolyzed, and the resulting fatty acid is typically derivatized (e.g., to its methyl ester) to improve its volatility for GC analysis.
-
The sample is then injected into the GC-MS for separation and detection.
Experimental and Analytical Workflows
The following diagrams illustrate typical workflows for studying the biological effects of this compound.
Conclusion
High-purity this compound is a valuable tool for researchers studying lipid metabolism, nuclear receptor signaling, and the pathophysiology of diseases such as Adult Refsum disease. Its commercial availability and the well-characterized biological pathways of its active form, phytanic acid, provide a solid foundation for its use in a variety of in vitro and in vivo experimental models. This guide provides a starting point for researchers to design and execute experiments to further elucidate the roles of this important branched-chain fatty acid.
References
- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The chlorophyll-derived metabolite phytanic acid induces white adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phytanic Acid Metabolism in Peroxisomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll, is a significant component of the human diet, found primarily in dairy products, meat from ruminants, and certain fish. Unlike straight-chain fatty acids, the presence of a methyl group on the β-carbon of phytanic acid prevents its degradation through the conventional β-oxidation pathway. Consequently, a specialized metabolic route, known as α-oxidation, is employed within the peroxisomes to metabolize this fatty acid. This guide provides a comprehensive technical overview of the peroxisomal metabolism of phytanic acid, including the core biochemical pathways, key enzymatic players, regulatory mechanisms, and associated pathologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders and peroxisomal biology.
The Core Pathway: α-Oxidation of Phytanic Acid
The catabolism of phytanic acid is initiated by a single cycle of α-oxidation, which occurs exclusively in the peroxisomes. This process shortens the fatty acid by one carbon atom, yielding pristanic acid, which can then be further degraded via β-oxidation. The α-oxidation of phytanic acid involves a series of enzymatic reactions:
-
Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This crucial step is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[1] This enzyme is the primary site of the genetic defect in classic Refsum disease.
-
Cleavage: The 2-hydroxyphytanoyl-CoA is subsequently cleaved into pristanal (B217276) and formyl-CoA. This reaction is catalyzed by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[2][3][4][5]
-
Oxidation: Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.
The resulting pristanic acid, now lacking the β-methyl group that hindered β-oxidation, can be activated to pristanoyl-CoA and undergo peroxisomal β-oxidation.
Subsequent Metabolism: β-Oxidation of Pristanic Acid
Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisomes, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA. These products are then transported to the mitochondria for further metabolism.
Data Presentation: Quantitative Insights into Phytanic Acid Metabolism
Enzyme Kinetics
Understanding the kinetic properties of the key enzymes in phytanic acid metabolism is crucial for comprehending the pathway's efficiency and the impact of genetic mutations.
| Enzyme | Substrate | Apparent Km | Vmax | Source |
| Phytanoyl-CoA Hydroxylase (PAHX) | 2-Oxoglutarate | 51.4 ± 15.6 µM | 246 ± 17 nmol/min/mg | [1] |
| Phytanoyl-CoA | ~30 µM | [1] | ||
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 µM | [6] |
Metabolite Concentrations in Health and Disease
The accumulation of phytanic and pristanic acid is a hallmark of several peroxisomal disorders. The following table summarizes the typical plasma concentrations of these fatty acids in healthy individuals and in patients with various peroxisomal biogenesis disorders (PBDs) and Refsum disease.
| Condition | Phytanic Acid (µmol/L) | Pristanic Acid (µmol/L) | Source(s) |
| Healthy Controls | |||
| Neonates | 0.0 - 0.5 | 0.0 - 0.2 | [1][2][7][8] |
| Infants (< 1 year) | 0.0 - 2.0 | 0.0 - 0.5 | [1][2][7][8] |
| Adults | < 10 | < 1 | [1][2][7][8] |
| Peroxisomal Disorders | |||
| Zellweger Syndrome | 10 - 200 | 5 - 50 | [1][2][7][8] |
| Neonatal Adrenoleukodystrophy | 5 - 100 | 2 - 20 | [1][2][7][8] |
| Infantile Refsum Disease | 50 - 500 | 10 - 100 | [1][2][7][8] |
| Rhizomelic Chondrodysplasia Punctata (RCDP) | 50 - 500 | < 1 | [1][2][7][8] |
| Classic Refsum Disease | > 200 (often >1000) | < 3 | [1][2][7][8] |
Experimental Protocols
Measurement of Phytanic and Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard diagnostic tool for peroxisomal disorders.
1. Sample Preparation:
- To 100 µL of plasma, add internal standards (e.g., deuterated phytanic and pristanic acid).
- Perform acid hydrolysis to release fatty acids from lipids.
- Extract the fatty acids using an organic solvent (e.g., hexane).
- Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) for GC analysis.
2. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
- The fatty acid esters are separated based on their boiling points and interaction with the stationary phase.
- The separated compounds are then introduced into a mass spectrometer for detection and quantification.
- Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring characteristic ions of the analytes and internal standards.
3. Quantification:
- Calculate the concentration of phytanic and pristanic acid by comparing the peak areas of the endogenous compounds to their respective deuterated internal standards.
Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay
This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer containing Tris-HCl (pH 7.5), Fe(II) sulfate, 2-oxoglutarate, ascorbate, and a source of the enzyme (e.g., cell lysate or purified recombinant protein).
- The substrate, phytanoyl-CoA, is often solubilized with β-cyclodextrin.
2. Enzyme Reaction:
- Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.
- Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding a strong acid (e.g., perchloric acid).
3. Product Analysis:
- The product, 2-hydroxyphytanoyl-CoA, can be quantified by various methods, including:
- HPLC: The reaction mixture can be analyzed by reverse-phase HPLC to separate and quantify the product.
- GC-MS: After hydrolysis and derivatization, the resulting 2-hydroxyphytanic acid can be measured by GC-MS.
- Radiochemical Assay: Using radiolabeled 2-oxoglutarate, the production of radiolabeled succinate (B1194679) can be measured as an indirect measure of enzyme activity.
2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay
This assay measures the cleavage of 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[2]
1. Reaction Mixture Preparation:
- Prepare a reaction medium containing Tris buffer (pH 7.5), MgCl₂, thiamine pyrophosphate (TPP), and the enzyme source.[2]
- The substrate, 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (a radiolabeled analog of 2-hydroxyphytanoyl-CoA), is used.[2]
2. Enzyme Reaction:
- Start the incubation at 37°C by adding the enzyme source to the reaction medium.[2]
- After a specific time (e.g., 10 minutes), terminate the reaction with perchloric acid.[2]
3. Product Analysis:
- The production of [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate, is measured.[2] The radioactive formate (B1220265) can be quantified by scintillation counting after separation from the unreacted substrate.[2]
Peroxisome Isolation from Cultured Cells
This protocol allows for the enrichment of peroxisomes for further biochemical studies.
1. Cell Harvesting and Homogenization:
- Harvest cultured cells (e.g., fibroblasts or hepatocytes) and wash with a suitable buffer.
- Resuspend the cell pellet in a homogenization buffer containing sucrose (B13894) and protease inhibitors.
- Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.
2. Differential Centrifugation:
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to obtain a pellet enriched in mitochondria and peroxisomes.
3. Density Gradient Centrifugation:
- Resuspend the organelle pellet and layer it on top of a density gradient (e.g., sucrose or OptiPrep gradient).
- Centrifuge at high speed (e.g., 100,000 x g) for several hours. Peroxisomes will migrate to a specific density within the gradient, separating them from mitochondria and other organelles.
- Carefully collect the peroxisome-enriched fraction. The purity of the fraction can be assessed by measuring the activity of marker enzymes for different organelles (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
Regulatory Mechanisms
The expression of genes involved in phytanic acid metabolism is tightly regulated, primarily through the action of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Phytanic acid and its metabolites can act as ligands for PPARα.[9][10] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
While PPARα is a key regulator, other transcription factors and regulatory mechanisms are also involved. For instance, the promoter of the HACL1 gene contains binding sites for transcription factors such as Sp1, GR, and AML1a.[11] Post-translational modifications, including ubiquitination and glycosylation, have also been identified for the HACL1 protein, suggesting additional layers of regulation.[11]
Pathophysiology: When Metabolism Fails
Defects in the peroxisomal α-oxidation pathway lead to the accumulation of phytanic acid in tissues and body fluids, resulting in a group of genetic disorders, the most prominent of which is Refsum disease .
-
Classic Refsum Disease: This autosomal recessive disorder is caused by mutations in the PHYH gene, leading to a deficiency of phytanoyl-CoA hydroxylase.[12][13] The resulting accumulation of phytanic acid causes a range of neurological symptoms, including retinitis pigmentosa, anosmia (loss of smell), peripheral neuropathy, and ataxia.[6][14]
-
Other Peroxisomal Disorders: Elevated levels of phytanic acid are also observed in peroxisome biogenesis disorders (PBDs) such as Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease, where the overall formation and function of peroxisomes are impaired.[15] In rhizomelic chondrodysplasia punctata (RCDP), a defect in the import of certain peroxisomal enzymes, including PHYH, leads to phytanic acid accumulation.[15]
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wikicrow.ai [wikicrow.ai]
- 4. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 5. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. picmonic.com [picmonic.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genecards.org [genecards.org]
- 12. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medlineplus.gov [medlineplus.gov]
- 14. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Methodological & Application
Application Note: Quantification of Phytanic Acid Ethyl Ester using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid, accumulates in individuals with certain peroxisomal disorders, such as Refsum disease. The monitoring of phytanic acid levels in biological samples is crucial for the diagnosis and management of these conditions. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the quantification of fatty acids. This application note provides a detailed protocol for the analysis of phytanic acid as its ethyl ester derivative (Phytanic Acid Ethyl Ester, CAS No. 3862-29-1)[1][2]. The derivatization to its ethyl ester form increases the volatility of phytanic acid, making it amenable to GC-MS analysis.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.
Sample Preparation (Lipid Extraction)
The initial step involves the extraction of total lipids from the biological matrix (e.g., plasma, serum, or tissue homogenate).
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): Heptadecanoic acid (or other suitable odd-chain fatty acid)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with the internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final ratio of chloroform:methanol:aqueous sample should be approximately 2:1:0.8.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
Derivatization to Ethyl Ester
The extracted lipids are then derivatized to form fatty acid ethyl esters (FAEEs). This is achieved through an acid-catalyzed esterification reaction.
Materials:
-
Dried lipid extract
-
Anhydrous ethanol (B145695)
-
Acetyl chloride or concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of a 5% solution of acetyl chloride in anhydrous ethanol. Alternatively, a 1-2% solution of sulfuric acid in ethanol can be used.[3]
-
Seal the tube tightly and heat at 80°C for 1 hour to facilitate the esterification process.
-
After cooling to room temperature, add 1 mL of deionized water to stop the reaction.
-
Extract the this compound by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
The prepared sample is now ready for injection into the GC-MS system.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar column.
-
Injection Volume: 1 µL in splitless mode
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 20°C/min to 320°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
Data Presentation
Quantitative data for this compound analysis should be compiled for clear comparison. The following table provides expected and hypothetical values that would need to be confirmed during method validation.
| Parameter | Value | Reference/Note |
| Molecular Formula | C₂₂H₄₄O₂ | [1] |
| Molecular Weight | 340.59 g/mol | [1] |
| Retention Time (RT) | Approximately 20-25 min | Estimated based on similar branched-chain fatty acid esters. Actual RT will depend on the specific GC conditions and column. |
| Quantifier Ion (m/z) | 101 | Characteristic fragment for ethyl esters.[4] |
| Qualifier Ions (m/z) | 88, 143, 295 (M-45) | 88 is a characteristic McLafferty rearrangement fragment for ethyl esters. Other ions are based on the fragmentation pattern of phytanic acid methyl ester.[5] |
| Limit of Detection (LOD) | 5-10 nM | Based on typical LODs for other fatty acid ethyl esters.[6] |
| Limit of Quantification (LOQ) | ~60 nM | Based on typical LOQs for other fatty acid ethyl esters.[6] |
| Linearity Range | To be determined | Typically established from LOQ up to 10 µg/mL or higher. |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization of phytanic acid to its ethyl ester.
References
- 1. This compound - CAS - 3862-29-1 | Axios Research [axios-research.com]
- 2. This compound | CAS No- 3862-29-1 | NA [chemicea.com]
- 3. aocs.org [aocs.org]
- 4. Frontiers | Decreasing acid value of fatty acid ethyl ester products using complex enzymes [frontiersin.org]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Phytanic Acid Ethyl Ester in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid, is primarily derived from dietary sources such as dairy products and ruminant meats.[1] In humans, the metabolism of phytanic acid is a critical process, and its accumulation is linked to several peroxisomal disorders, most notably Refsum disease.[1] While the free form of phytanic acid is commonly measured for diagnostic purposes, the quantification of its ethyl ester derivative in human plasma is an emerging area of interest. Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695) and can serve as markers for alcohol consumption. Therefore, the quantification of phytanic acid ethyl ester may provide valuable insights in clinical and forensic toxicology, as well as in the study of metabolic disorders in the context of alcohol use.
This document provides detailed application notes and protocols for the quantification of this compound in human plasma using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance and Metabolism of Phytanic Acid
Phytanic acid is a 3-methyl-branched fatty acid, which prevents it from being metabolized by the usual beta-oxidation pathway. Instead, it undergoes alpha-oxidation in the peroxisomes to form pristanic acid, which can then enter the beta-oxidation pathway.[2][3] A defect in the alpha-oxidation pathway, specifically a deficiency in the enzyme phytanoyl-CoA hydroxylase, leads to the accumulation of phytanic acid in tissues and plasma, resulting in the clinical manifestations of Refsum disease.[2]
Metabolic Pathway of Phytanic Acid
References
Application Notes and Protocols for the Quantification of Phytanic Acid using Phytanic Acid Ethyl Ester as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid, is a significant biomarker for certain peroxisomal disorders, most notably Adult Refsum disease.[1][2][3] Its accumulation in tissues and plasma is a key indicator of defects in the alpha-oxidation pathway.[4][5][6] Accurate and precise quantification of phytanic acid is therefore crucial for the diagnosis and monitoring of these conditions, as well as for research into their underlying mechanisms and potential therapeutic interventions.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and specificity.[7] The use of an internal standard is essential in quantitative GC-MS to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results. This document provides a detailed application note and protocol for the quantification of phytanic acid in biological samples using phytanic acid ethyl ester as an internal standard.
This compound is a suitable internal standard as it is structurally similar to the analyte of interest, phytanic acid, and is not naturally present in biological samples. Its similar chemical properties ensure that it behaves comparably during extraction and derivatization, while its different mass allows for clear differentiation by the mass spectrometer.
Metabolic Pathway of Phytanic Acid
Phytanic acid is derived from the diet, primarily from ruminant meats, dairy products, and certain fish.[2][8] Due to a methyl group on its beta-carbon, it cannot be metabolized by the typical beta-oxidation pathway. Instead, it undergoes alpha-oxidation within the peroxisomes. The initial and rate-limiting step is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[1][3] This process ultimately yields pristanic acid, which can then enter the beta-oxidation pathway for further degradation.[4][5] In Adult Refsum disease, a deficiency in PHYH leads to the accumulation of phytanic acid.[1][2][3]
Experimental Workflow
The general workflow for the quantification of phytanic acid using GC-MS with this compound as an internal standard involves several key steps: sample preparation, including lipid extraction and derivatization, followed by instrumental analysis and data processing.
Experimental Protocols
Materials and Reagents
-
Phytanic Acid standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Acetyl Chloride
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate (B86663)
-
Glassware: Pyrex test tubes with Teflon-lined screw caps, pipettes, vials for GC-MS.
Sample Preparation
-
Sample Collection : Collect biological samples (e.g., 100 µL of plasma or serum) and store at -80°C until analysis.
-
Internal Standard Spiking : To each sample, add a known amount of this compound internal standard (e.g., 10 µL of a 1 mg/mL solution in methanol).
-
Lipid Extraction (Folch Method) :
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.4 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
-
Solvent Evaporation : Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen at 40°C.
-
Hydrolysis :
-
To the dried lipid extract, add 1 mL of 1.25 M HCl in methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
-
Fatty Acid Methyl Ester (FAME) Extraction :
-
Add 1 mL of hexane and 1 mL of water to the cooled tube.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Repeat the hexane extraction and combine the hexane layers.
-
-
Drying and Concentration :
-
Pass the combined hexane extracts through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the final extract to a GC-MS autosampler vial.
-
GC-MS Analysis
-
Gas Chromatograph : Agilent 7890B GC or equivalent
-
Mass Spectrometer : Agilent 5977A MSD or equivalent
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature : 250°C
-
Injection Volume : 1 µL (splitless mode)
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature : 280°C
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (approx.) | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
| Phytanic Acid Methyl Ester | ~18.5 min | 326 | 74, 88, 101 |
| This compound (IS) | ~19.2 min | 340 | 88, 101, 115 |
(Note: Retention times and optimal ions should be determined empirically on the specific instrument used.)
Data Presentation
Calibration Curve
Prepare a series of calibration standards containing known concentrations of phytanic acid and a constant concentration of the this compound internal standard. Process these standards in the same manner as the unknown samples. Plot the ratio of the peak area of the phytanic acid methyl ester to the peak area of the this compound against the concentration of phytanic acid to generate a calibration curve.
| Calibration Level | Phytanic Acid (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.5 | 0.052 |
| 2 | 1.0 | 0.105 |
| 3 | 5.0 | 0.521 |
| 4 | 10.0 | 1.035 |
| 5 | 25.0 | 2.589 |
| 6 | 50.0 | 5.178 |
| Linearity (R²) | >0.995 |
Sample Data
The concentration of phytanic acid in unknown samples is determined by calculating the peak area ratio and interpolating from the calibration curve.
| Sample ID | Peak Area (Phytanic Acid Methyl Ester) | Peak Area (this compound) | Peak Area Ratio | Calculated Concentration (µg/mL) |
| Control Plasma 1 | 25,480 | 489,600 | 0.052 | 0.50 |
| Control Plasma 2 | 31,850 | 491,200 | 0.065 | 0.62 |
| Refsum Patient Plasma 1 | 1,567,900 | 485,300 | 3.231 | 31.20 |
| Refsum Patient Plasma 2 | 2,134,500 | 490,100 | 4.355 | 42.08 |
Conclusion
The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of phytanic acid in biological samples. The detailed protocol ensures high accuracy and precision, making it suitable for clinical diagnostics, research applications, and in the development of therapeutic strategies for peroxisomal disorders such as Adult Refsum disease. The use of a structurally analogous internal standard effectively compensates for potential variations during sample processing and instrumental analysis, leading to dependable quantitative results.
References
- 1. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. medlink.com [medlink.com]
- 3. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 4. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Phytanic Acid to its Ethyl Ester for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid that accumulates in individuals with certain peroxisomal disorders, such as Refsum disease.[1] Its quantification in biological samples is crucial for the diagnosis and monitoring of these conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific determination of phytanic acid. However, due to its low volatility and polar nature, direct analysis of phytanic acid by GC-MS is challenging.[2][3]
Derivatization to a more volatile and less polar form, such as its ethyl ester, is a necessary sample preparation step. This application note provides a detailed protocol for the derivatization of phytanic acid to phytanic acid ethyl ester using an acid-catalyzed esterification method. Additionally, it outlines the analytical conditions for its quantification by GC-MS and presents relevant quantitative data.
Principle of the Method
The derivatization process involves the esterification of the carboxylic acid group of phytanic acid with ethanol (B145695) in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid.[4][5][6] The reaction, illustrated below, converts the polar carboxylic acid into a less polar and more volatile ethyl ester, which is amenable to GC-MS analysis.
Reaction Scheme:
Phytanic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)
Following derivatization, the this compound is extracted into an organic solvent and analyzed by GC-MS. Quantification is typically performed using an internal standard to ensure accuracy and precision.
Experimental Protocols
I. Materials and Reagents
-
Phytanic Acid Standard: (e.g., from a commercial supplier)
-
Internal Standard (IS): e.g., Heptadecanoic acid or a deuterated analog of phytanic acid.
-
Ethanol: Anhydrous, ≥99.5%
-
Hydrochloric Acid (HCl): Concentrated (e.g., 37%) or as a prepared solution in ethanol (e.g., 5% HCl in ethanol).
-
Organic Solvents: Hexane (B92381) (or heptane), analytical grade.
-
Sodium Sulfate (B86663): Anhydrous.
-
Nitrogen Gas: High purity.
-
Sample Matrix: Plasma, serum, or other biological fluids.
II. Preparation of Reagents
-
5% (w/v) HCl in Ethanol: Carefully add concentrated HCl to anhydrous ethanol in a fume hood. For example, to prepare 100 mL, slowly add the appropriate volume of concentrated HCl to ethanol while cooling the mixture in an ice bath. Store in a tightly sealed container. Caution: This reaction is exothermic.
III. Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, serum) using standard procedures.
-
Internal Standard Addition: To a known volume of the sample (e.g., 100 µL of plasma), add a precise amount of the internal standard solution.
-
Hydrolysis (for total phytanic acid measurement): To release phytanic acid from lipids, add an equal volume of ethanolic potassium hydroxide (B78521) solution and incubate at an elevated temperature (e.g., 70°C for 1 hour).[7]
-
Acidification: After cooling, acidify the sample with an appropriate acid (e.g., HCl) to protonate the fatty acids.
-
Lipid Extraction: Extract the lipids, including phytanic acid, by adding a suitable organic solvent such as hexane. Vortex the mixture vigorously and then centrifuge to separate the layers. Transfer the upper organic layer containing the lipids to a clean tube. Repeat the extraction process to ensure complete recovery.
IV. Derivatization to Ethyl Ester
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
Esterification:
-
Extraction of Ethyl Esters:
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the this compound into the hexane layer.
-
Centrifuge to facilitate phase separation.
-
-
Purification and Drying:
-
Carefully transfer the upper hexane layer to a clean vial.
-
To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate or add anhydrous sodium sulfate directly to the vial and agitate.
-
-
Final Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume for GC-MS analysis (e.g., 100 µL).
IV. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of fatty acid ethyl esters. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 55°C for 1 min, ramp at 12°C/min to 153°C, then at 0.5°C/min to 162°C, and finally at 13°C/min to 250°C, hold for 5 min.[9] |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for Quantification: For enhanced sensitivity and specificity, SIM mode can be used. Characteristic ions for this compound and the internal standard should be selected.
Data Presentation: Quantitative Data Summary
The following tables summarize typical quantitative data for phytanic acid analysis.
Table 1: Plasma Phytanic Acid Concentrations in Different Dietary Groups
| Diet Group | Geometric Mean Plasma Phytanic Acid (µmol/L) |
| Meat-eaters | 5.77[10] |
| Lacto-ovo-vegetarians | 3.93[10] |
| Vegans | 0.86[10] |
Table 2: Phytanic Acid Concentration in Milk Fat from Cows on Different Feeds
| Feeding Regimen | Phytanic Acid Concentration (mg/100 g milk fat) |
| "Conventional" Feed | 100–130[9] |
| "Organic" Feed (100% hay) | ~160[9] |
Table 3: Analytical Performance of a Fatty Acid Ethyl Ester GC-MS Assay
| Parameter | Value |
| Lower Limit of Detection (LOD) | 5-10 nM |
| Lower Limit of Quantitation (LOQ) | 60 nM |
| Intra-assay Precision (CV) | < 7% |
Mandatory Visualizations
Caption: Experimental workflow for the derivatization and analysis of phytanic acid.
Caption: Logical relationship of the analytical validation process.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. aocs.org [aocs.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]
- 6. This compound - CD Biosynsis [biosynsis.com]
- 7. This compound - CAS - 3862-29-1 | Axios Research [axios-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Phytanic Acid Ethyl Ester
Introduction
Phytanic acid, a branched-chain fatty acid, is a significant biomarker for several metabolic disorders, including Refsum disease. Its ethyl ester form, phytanic acid ethyl ester, is often analyzed in various biological and environmental matrices. Accurate quantification of this compound requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a robust and selective technique for the purification and concentration of analytes from complex samples prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of this compound, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the performance of various solid-phase extraction methods for the analysis of fatty acid ethyl esters (FAEEs) in different matrices. While specific data for this compound is limited in the literature, the data for structurally similar long-chain FAEEs provide a strong basis for method development.
Table 1: Performance of SPE Methods for FAEEs in Olive Oil
| Analyte(s) | SPE Sorbent | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Ethyl palmitate, ethyl linoleate, ethyl oleate (B1233923), ethyl stearate (B1226849) | Silica (B1680970) (Si) | 93.8 - 104.0 | 0.78 - 1.11 | 2.35 - 3.33 | [1] |
Table 2: Performance of SPE Methods for FAEEs in Biological Matrices
| Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl palmitate, ethyl oleate, ethyl stearate | Human Plasma | Aminopropyl-silica | - | 5 - 10 nM | 60 nM |[2] | | Ethyl oleate | Standard Lipid Mixture | Aminopropyl-silica | 70 ± 3 | - | - |[3][4] | | 9 FAEEs | Meconium | Not specified | 89.1 - 109 | 0.8 - 7.5 ng/g | 5 - 25 ng/g |[5] |
Experimental Protocols
This section details the methodology for the solid-phase extraction of this compound from a liquid sample matrix (e.g., plasma, serum, or a lipid extract). The protocol is based on established methods for other long-chain fatty acid ethyl esters.
Materials and Reagents
-
SPE Cartridge: Silica-based (Si) or Aminopropyl-silica, 1 g / 6 mL
-
Sample: Lipid extract containing this compound
-
Internal Standard: Ethyl heptadecanoate or other suitable non-endogenous FAEE
-
Solvents:
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Deionized water
-
-
Glassware: Test tubes, volumetric flasks
-
Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge
Sample Pre-treatment
-
To a known volume of the sample (e.g., 1 mL of plasma), add an appropriate amount of internal standard (e.g., ethyl heptadecanoate).[2]
-
For plasma samples, perform a liquid-liquid extraction. A common method involves protein precipitation with acetone (B3395972) followed by lipid extraction with hexane (B92381).[2]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of n-hexane (e.g., 1 mL) for loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization for specific sample matrices and analyte concentrations.
-
Column Conditioning:
-
Wash the silica or aminopropyl-silica SPE cartridge with 6 mL of n-hexane.
-
Do not allow the column to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent bed at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 6 mL of a non-polar solvent or a mixture of low polarity to remove interfering non-polar lipids. A suitable wash solution is n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).[6]
-
This step is crucial for removing triglycerides and other less polar compounds that may interfere with the analysis.
-
-
Elution:
-
Elute the this compound from the cartridge with a more polar solvent.
-
For silica cartridges, a suitable elution solvent is a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v).[6]
-
For aminopropyl-silica cartridges, this compound can be eluted with n-hexane.[3][4]
-
If further separation from cholesteryl esters is needed, a two-step SPE method can be employed, using an aminopropyl-silica column followed by an octadecylsilyl (ODS) column with isopropanol-water (5:1, v/v) for elution.[3][4]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., hexane or acetonitrile for GC-MS analysis).
-
Analysis
The purified extract containing this compound is now ready for analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Mandatory Visualization
Experimental Workflow for Solid-Phase Extraction of this compound
Caption: Workflow of the solid-phase extraction method for this compound.
References
- 1. [Determination of four fatty acid ethyl esters in olive oil by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Phytanic Acid Ethyl Ester in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid, is a significant biomarker for certain peroxisomal disorders, such as Refsum disease, where its accumulation in tissues and plasma is a key pathological feature.[1] Dietary sources of phytanic acid primarily include dairy products and meat from ruminant animals.[1] Phytanic acid ethyl ester (PAEE) is a non-oxidative metabolite formed in the presence of ethanol. The quantification of PAEE in biological matrices is crucial for toxicological studies and for understanding the metabolic interactions between dietary lipids and alcohol consumption. This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Metabolism
Phytanic acid is derived from dietary phytol (B49457) and undergoes a process of α-oxidation in the peroxisomes to form pristanic acid, which can then enter the β-oxidation pathway. Inborn errors of metabolism, such as Refsum disease, disrupt this pathway, leading to the accumulation of phytanic acid.[2] In the presence of ethanol, phytanic acid can be esterified to form this compound.
Experimental Workflow
The analytical workflow for the quantification of this compound involves sample preparation, including the addition of an internal standard and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.
Experimental Protocols
Materials and Reagents
-
Phytanic Acid-d4 Ethyl Ester (Internal Standard - IS) - Note: As a deuterated standard for the ethyl ester is not commercially available, the synthesis of deuterated phytanic acid would be required, followed by esterification. A suitable structural analog, such as ethyl heptadecanoate, can be used as an alternative.[6]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Isopropanol (B130326)
-
HPLC-grade n-Hexane
-
Formic Acid
-
Ultrapure Water
-
Human Plasma (or other biological matrix)
Sample Preparation
-
Aliquoting: To 100 µL of biological sample (e.g., plasma) in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (Phytanic Acid-d4 Ethyl Ester at 1 µg/mL in methanol).
-
Protein Precipitation and Extraction: Add 1 mL of a cold mixture of n-hexane and isopropanol (3:2, v/v).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: Gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 70% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 341.3 | 295.3 | 15 |
| Phytanic Acid-d4 Ethyl Ester (IS) | 345.3 | 299.3 | 15 |
Note: The precursor ion for this compound corresponds to its [M+H]+ adduct. The product ion is a proposed fragment resulting from the neutral loss of ethanol. These transitions should be optimized on the specific instrument used.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on typical results for the analysis of other fatty acid ethyl esters by LC-MS/MS.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method is designed to be sensitive, specific, and reproducible, making it suitable for a range of research and clinical applications, including metabolic studies and toxicological assessments. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.
References
Application Notes: The Role of Phytanic Acid and its Ethyl Ester in the Diagnosis of Refsum Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refsum disease is a rare, autosomal recessive metabolic disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1][2][3] The disease presents in two forms: Adult Refsum Disease (ARD), also known as classic Refsum disease, and Infantile Refsum Disease (IRD), which is a Zellweger spectrum disorder.[1][3] The underlying cause of ARD is a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is essential for the α-oxidation of phytanic acid.[4][5] This enzymatic block leads to the accumulation of phytanic acid, causing a range of neurological symptoms including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[6][7] The diagnosis of Refsum disease is primarily established by demonstrating elevated levels of phytanic acid in plasma or serum.[8][9] While phytanic acid is the primary biomarker, its ethyl ester derivative, phytanic acid ethyl ester, serves as a crucial component in the analytical methods used for its quantification, typically as an internal or calibration standard.
Biochemical Pathway and Pathophysiology
Phytanic acid is exclusively derived from dietary sources, such as dairy products, meat from ruminant animals, and certain fish.[5][10] Due to a methyl group on its β-carbon, phytanic acid cannot be metabolized through the usual β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisomes.[11][12] The first step of this process, the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, is catalyzed by the enzyme phytanoyl-CoA hydroxylase.[4][13] In patients with Adult Refsum Disease, a deficiency in this enzyme leads to a blockage of the α-oxidation pathway and subsequent accumulation of phytanic acid in various tissues, particularly adipose and neural tissues.[10]
Diagnostic Application
The definitive diagnosis of Refsum disease relies on the quantitative analysis of phytanic acid in plasma or serum.[8][9] Gas chromatography-mass spectrometry (GC-MS) is the gold standard method for this analysis, offering high sensitivity and specificity.[14][15] In this context, this compound is not the analyte measured in patients but is synthesized for use as a reference standard for calibration or as an internal standard to ensure the accuracy and reproducibility of the analytical method.[16][17]
Diagnostic Workflow
The diagnostic process for a patient suspected of having Refsum disease typically follows a structured workflow.
Quantitative Data
The concentration of phytanic acid in the plasma of individuals with Refsum disease is significantly elevated compared to healthy controls.
| Analyte | Patient Population | Matrix | Concentration Range | Reference |
| Phytanic Acid | Healthy Controls | Plasma | < 33 µM | [9] |
| Phytanic Acid | Refsum Disease Patients | Plasma | 10- to 100-fold increase | [7][9] |
| Phytanic Acid | Refsum Disease Patients | Plasma | Can be > 200 µM |
| Enzyme Activity | Cell Type | Control Fibroblasts (pmol/h per mg protein) | Refsum Fibroblasts (pmol/h per mg protein) | Reference |
| Phytanic Acid Oxidation | Peroxisomes | 37.1 ± 2.65 | Not detected | [18] |
| Palmitic Acid Oxidation | Peroxisomes | Normal rates | Normal rates | [18] |
| Lignoceric Acid Oxidation | Peroxisomes | Normal rates | Normal rates | [18] |
Experimental Protocols
Protocol 1: Quantification of Phytanic Acid in Human Plasma by GC-MS
This protocol describes the quantitative analysis of phytanic acid in human plasma using gas chromatography-mass spectrometry with this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma sample
-
This compound (internal standard)
-
Potassium chloride (KCl) solution
-
Boron trifluoride-methanol (BF3-methanol)
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation:
-
To 100 µL of plasma, add a known amount of this compound solution in methanol as an internal standard.
-
Extract the total lipids using a modified Folch method by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Wash the remaining aqueous phase with 1 mL of chloroform and combine the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of BF3-methanol solution.
-
Seal the tube and heat at 100°C for 30 minutes to convert the fatty acids (including phytanic acid) to their methyl esters.
-
After cooling, add 1 mL of saturated KCl solution to stop the reaction.
-
Extract the FAMEs by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
MS Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for phytanic acid methyl ester and the internal standard (this compound, which will also be transesterified to the methyl ester during the process, or a deuterated standard can be used for better accuracy).
-
5. Data Analysis:
-
Identify the peaks for phytanic acid methyl ester and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of phytanic acid methyl ester to the internal standard.
-
Quantify the concentration of phytanic acid in the plasma sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of phytanic acid.
Conclusion
The diagnosis of Refsum disease is critically dependent on the accurate measurement of phytanic acid in biological fluids. While phytanic acid is the primary biomarker, its ethyl ester derivative plays a vital role as a laboratory standard in the analytical methods used for its quantification. The GC-MS based protocol outlined provides a reliable and robust method for the diagnosis and monitoring of patients with Refsum disease, enabling timely dietary intervention to manage the symptoms and progression of this disorder.
References
- 1. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 2. Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment [healthline.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 8. droracle.ai [droracle.ai]
- 9. geneskin.org [geneskin.org]
- 10. researchgate.net [researchgate.net]
- 11. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid gas chromatographic determination of phytanic acid from serum of a patient suffering from Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS No: 3862-29-1 [aquigenbio.com]
- 17. knowledge.reagecon.com [knowledge.reagecon.com]
- 18. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Stable Isotope-Labeled Phytanic Acid Ethyl Ester
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: The Use of Phytanic Acid Ethyl Ester in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily from dairy products, ruminant meats, and certain fish.[1][2] Unlike most fatty acids, its β-methyl group prevents degradation through the typical β-oxidation pathway. Instead, it is metabolized in peroxisomes via α-oxidation.[1][3] Genetic defects in this pathway lead to the accumulation of phytanic acid in tissues and plasma, causing rare but severe peroxisomal disorders, most notably Adult Refsum Disease.[1][4] This condition is characterized by neurological damage, retinitis pigmentosa, and other systemic issues.[4][5]
Accurate quantification of phytanic acid in biological samples is therefore crucial for the diagnosis, monitoring, and treatment of these disorders, as well as for research into their underlying pathology. In lipidomics, phytanic acid ethyl ester serves as a critical reference material and internal standard for the precise and accurate quantification of phytanic acid using mass spectrometry-based methods.[6][7] These application notes provide an overview of the metabolic significance of phytanic acid and detailed protocols for its quantification.
Metabolic Significance of Phytanic Acid
Phytanic acid is catabolized through a multi-step α-oxidation pathway within the peroxisomes.[1][2] A deficiency in the first enzyme of this pathway, phytanoyl-CoA hydroxylase (PHYH), is the primary cause of Adult Refsum Disease.[4][8] The pathway involves the sequential conversion of phytanic acid to pristanic acid, which can then enter the β-oxidation pathway.[2][9]
Application: Quantification of Phytanic Acid in Plasma
In lipidomics research and clinical diagnostics, this compound is primarily used as a certified reference standard for method development and as a component in creating calibration curves. However, for quantitative analysis using stable isotope dilution, a deuterated analog of phytanic acid (e.g., 2H3-phytanic acid) is the preferred internal standard to account for variability during sample preparation and analysis.[8] The following sections detail a validated gas chromatography-mass spectrometry (GC-MS) method for the quantification of phytanic acid in human plasma.
Quantitative Data Presentation
The following tables summarize the performance characteristics of a validated GC-MS method for the quantification of phytanic acid (PhA) and pristanic acid (PrA) in plasma, utilizing deuterated internal standards.[8]
Table 1: Linearity and Limits of Quantification
| Analyte | Linear Range (µmol/L) | Correlation Coefficient (R²) | Limit of Quantification (LOQ) (µmol/L) |
|---|---|---|---|
| Pristanic Acid (PrA) | 0.032 - 9.951 | 0.9999 | 0.032 |
| Phytanic Acid (PhA) | 0.127 - 39.432 | 0.9998 | 0.127 |
Table 2: Precision of the GC-MS Method
| Analyte | Level | Within-Batch CV (%) | Total CV (%) | 20-Interday Imprecision (%) |
|---|---|---|---|---|
| Pristanic Acid (PrA) | Low | < 6% | < 6% | < 5% |
| High | < 6% | < 6% | < 5% | |
| Phytanic Acid (PhA) | Low | < 6% | < 6% | < 5% |
| | High | < 6% | < 6% | < 5% |
Table 3: Method Recovery and Carry-over
| Analyte | Recovery (%) | Carry-over (%) |
|---|---|---|
| Pristanic Acid (PrA) | 90 - 110 | 0.001 |
| Phytanic Acid (PhA) | 90 - 110 | -0.008 |
Experimental Protocols
The workflow for quantifying phytanic acid involves lipid extraction from plasma, derivatization to increase volatility for GC analysis, and subsequent detection and quantification by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed [koreamed.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. jlmqa.org [jlmqa.org]
Application Notes and Protocols for the Analysis of Phytanic Acid Ethyl Ester in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid, accumulates in individuals with Refsum's disease, an inherited metabolic disorder.[1] Its detection is crucial for diagnosis and monitoring dietary therapy.[2] Fatty acid ethyl esters (FAEEs), on the other hand, are non-oxidative metabolites of ethanol (B145695) and serve as markers for alcohol intake.[3] The analysis of phytanic acid ethyl ester, a specific FAEE, is not a routine procedure, and dedicated protocols are scarce. However, established methods for the analysis of other FAEEs in biological tissues can be adapted for this purpose.
This document provides a detailed protocol for the detection and quantification of this compound in tissue samples, based on common methodologies for FAEE analysis. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the separation and identification of fatty acid esters.
Metabolic Pathway of Phytanic Acid and FAEE Formation
Phytanic acid is derived from dietary sources, primarily from the phytol (B49457) side chain of chlorophyll (B73375) in green vegetables, and is also found in products from ruminant animals.[1] In healthy individuals, it is metabolized in the peroxisome via alpha-oxidation. In Refsum's disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase leads to the accumulation of phytanic acid in tissues.[1] FAEEs are formed via the non-oxidative metabolism of ethanol, where ethanol is esterified with fatty acids or fatty acyl-CoAs.
Experimental Workflow
The overall workflow for the analysis of this compound in tissues involves sample homogenization, lipid extraction, purification of the FAEE fraction using solid-phase extraction (SPE), and subsequent analysis by GC-MS.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of fatty acid ethyl esters in biological samples.[4][5]
1. Materials and Reagents
-
Tissue sample (e.g., liver, adipose)
-
Internal Standard (IS): Ethyl heptadecanoate
-
Solvents: Hexane (B92381), acetone, isopropanol (B130326) (HPLC grade)
-
Homogenizer
-
Solid-Phase Extraction (SPE) columns: Aminopropyl-silica cartridges[5]
-
Glassware: Test tubes, vials, Pasteur pipettes
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a nonpolar dimethylpolysiloxane column[4]
2. Sample Preparation
-
Weigh approximately 100-200 mg of frozen tissue.
-
Add a known amount of internal standard (e.g., ethyl heptadecanoate) to the tissue sample.
-
Homogenize the tissue in a suitable solvent, such as acetone, to precipitate proteins and extract lipids.[4]
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen.
3. Lipid Extraction and Purification
-
Resuspend the dried lipid extract in hexane.
-
Apply the hexane solution to an aminopropyl-silica SPE column.
-
Wash the column with hexane to elute the FAEEs and cholesteryl esters.[5]
-
Collect the eluate.
-
For further purification to separate FAEEs from cholesteryl esters, an additional SPE step using an octadecylsilyl (ODS) column can be employed.[5] Elute the FAEEs with an isopropanol-water mixture.
-
Evaporate the final eluate to dryness under nitrogen.
4. GC-MS Analysis
-
Reconstitute the dried FAEE fraction in a small volume of hexane (e.g., 50 µL).
-
Inject 1-2 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: Nonpolar dimethylpolysiloxane column
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity. Monitor characteristic ions for this compound and the internal standard.
-
5. Quantification
-
Create a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of various FAEEs using GC-MS and LC-MS/MS. While specific data for this compound is not available, these values provide a reasonable expectation for the analytical performance of the proposed method.
| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate | Method | Reference |
| Limit of Detection (LOD) | 5-10 nM | 5-10 nM | 5-10 nM | GC-MS | [4] |
| Limit of Quantification (LOQ) | 60 nM | 60 nM | 60 nM | GC-MS | [4] |
| Intra-assay Precision (CV) | < 7% (for total FAEEs) | < 7% (for total FAEEs) | < 7% (for total FAEEs) | GC-MS | [4] |
| Recovery (using SPE) | 70 ± 3% (for ethyl oleate) | 70 ± 3% | 70 ± 3% | SPE | [5] |
Note: The provided values are for general FAEE analysis in plasma and may vary for tissue samples and for this compound specifically.
Concluding Remarks
The provided protocol offers a robust framework for the analysis of this compound in tissue samples. Given the lack of a standardized method for this specific analyte, it is crucial to perform a thorough method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, using a certified standard of this compound. The use of an appropriate internal standard is essential for accurate quantification. This methodology will be valuable for researchers investigating the metabolism of phytanic acid, particularly in the context of Refsum's disease and alcohol consumption.
References
- 1. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid and very long chain fatty acids in genetic peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for Phytanic Acid Ethyl Ester Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of phytanic acid ethyl ester.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why am I seeing poor peak shape, such as tailing or fronting, for my this compound peak?
Answer: Poor peak shape is a common issue in GC analysis and can stem from several factors.
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Active Sites in the GC System: The polar nature of the ethyl ester group can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or detector. This is a primary cause of peak tailing.[1][2]
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Improper Injection Technique: The injection parameters can significantly impact peak shape.
-
Solution: For splitless injections, which are common for trace analysis, optimize the initial oven temperature to be slightly below the boiling point of your solvent to ensure proper solvent focusing.[4] Also, optimize the splitless hold time to ensure complete transfer of the analyte to the column without excessive solvent tailing.[3][5]
-
-
Inlet Temperature: An incorrect inlet temperature can lead to incomplete or slow vaporization.
-
Solution: A good starting point for the injector temperature is 250 °C, but this may require optimization for your specific setup.[2]
-
Question: My recovery of this compound is low and inconsistent. What are the potential causes?
Answer: Low and variable recovery can be attributed to issues in both the sample preparation and the GC-MS analysis itself.
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Incomplete Derivatization: The conversion of phytanic acid to its ethyl ester may be incomplete.
-
Solution: Ensure your esterification reaction goes to completion. This can be influenced by the catalyst, reaction time, and temperature. For acid-catalyzed esterification, using reagents like ethanolic HCl or BF3-ethanol, ensure anhydrous conditions as water can inhibit the reaction.
-
-
Analyte Loss During Sample Preparation: this compound can be lost during extraction or solvent evaporation steps.
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Solution: Use high-purity solvents and minimize the number of transfer steps. When evaporating solvents, do so gently under a stream of nitrogen to avoid loss of the semi-volatile analyte.
-
-
Adsorption in the GC System: Similar to peak tailing, active sites can irreversibly adsorb the analyte, leading to low recovery.
-
Solution: Employ deactivated liners and columns as mentioned previously. Regular maintenance, including cleaning the inlet and replacing septa and seals, is crucial.[2]
-
Question: I am observing extraneous "ghost" peaks in my chromatograms. What is their origin?
Answer: Ghost peaks are peaks that appear in your chromatogram that are not part of your sample and can arise from several sources.
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Carryover: Residual analyte from a previous, more concentrated injection can elute in subsequent runs.
-
Solution: Implement a thorough wash sequence for the injection syringe with a strong solvent between injections. A bake-out of the GC oven and inlet at a high temperature can also help remove contaminants.
-
-
Septum Bleed: Volatile compounds from the injector septum can leach into the system at high temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or the solvents used for sample dilution can introduce ghost peaks.
-
Solution: Use high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons. Always use GC-grade or higher purity solvents.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of GC-MS parameters for this compound analysis.
Q1: What is the purpose of derivatizing phytanic acid to its ethyl ester for GC-MS analysis?
A1: Phytanic acid is a branched-chain fatty acid with a polar carboxylic acid group, making it non-volatile and prone to strong interactions within the GC system. Derivatization to its ethyl ester increases its volatility and thermal stability while reducing its polarity. This results in improved chromatographic peak shape, better resolution, and increased sensitivity.[1]
Q2: Which type of GC column is best suited for the analysis of this compound?
A2: A polar stationary phase is generally recommended for the analysis of fatty acid esters. A "WAX" type column (polyethylene glycol phase), such as a DB-FATWAX or similar, provides good separation of fatty acid ethyl esters.[6] For GC-MS applications, it is crucial to use a column with low bleed to minimize background noise and protect the mass spectrometer.
Q3: Should I use a split or splitless injection for my analysis?
A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless Injection: This is the preferred method for trace-level analysis, as it transfers the entire vaporized sample to the column, maximizing sensitivity.[5][7]
-
Split Injection: If your sample is relatively concentrated, a split injection can be used to prevent overloading the column. This technique introduces only a portion of the sample to the column, resulting in sharper peaks and a shorter analysis time.[5][8]
Q4: What are the characteristic mass spectral ions for identifying this compound?
A4: For fatty acid ethyl esters (FAEEs), a characteristic fragment ion resulting from the McLafferty rearrangement is observed at a mass-to-charge ratio (m/z) of 88.[6][9] Another significant ion is often seen at m/z 101.[10] The mass spectrum of phytanic acid methyl ester shows a characteristic fragmentation pattern around the methyl branch points, and a similar pattern is expected for the ethyl ester, though shifted by the mass difference between an ethyl and a methyl group.[11]
Q5: What internal standard is recommended for the quantitative analysis of this compound?
A5: An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. For FAEEs, odd-numbered fatty acid ethyl esters, such as ethyl heptadecanoate (C17:0), are commonly used.[4] Using a stable isotope-labeled version of this compound, if available, would be the most accurate internal standard.
Quantitative Data Summary
The following tables summarize typical GC-MS parameters for the analysis of fatty acid ethyl esters, which can be adapted and optimized for this compound.
Table 1: GC Parameters for Fatty Acid Ethyl Ester Analysis
| Parameter | Recommended Setting |
| GC Column | Polar (e.g., DB-FATWAX, HP-88) or mid-polar (e.g., DB-5ms) capillary column |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 290 °C[8] |
| Oven Program | Initial Temp: 80-100°C, hold for 1-2 min; Ramp 1: 10-15°C/min to 180-200°C; Ramp 2: 5°C/min to 250-290°C, hold for 5-10 min[8] |
Table 2: MS Parameters for Fatty Acid Ethyl Ester Analysis
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
| Scan Range | m/z 50 - 500 |
| Key SIM Ions | m/z 88, 101, and the molecular ion (M+) |
Experimental Protocols
Protocol 1: Ethyl Esterification of Phytanic Acid (General Procedure)
This protocol describes a general acid-catalyzed method for the ethyl esterification of fatty acids, which can be adapted for phytanic acid.
Materials:
-
Dried lipid extract containing phytanic acid
-
2% (v/v) Sulfuric acid in anhydrous ethanol
-
Hexane (B92381) (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To the dried lipid extract in a glass tube with a PTFE-lined cap, add 2 mL of 2% sulfuric acid in anhydrous ethanol.
-
Cap the tube tightly and heat at 70-80°C for 1-2 hours.
-
Cool the tube to room temperature.
-
Add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex the mixture for 1 minute to extract the this compound into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane layer containing the this compound is now ready for GC-MS analysis.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Splitless Injection [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. tdx.cat [tdx.cat]
- 7. gcms.cz [gcms.cz]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography of Phytanic Acid Ethyl Ester
Welcome to the technical support center for the analysis of phytanic acid ethyl ester by Gas Chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its GC analysis important?
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid found in the human diet, primarily from ruminant meat and dairy products.[1][2] Its ethyl ester derivative is often analyzed by GC to study metabolic pathways, diagnose certain peroxisomal disorders like Refsum disease, and investigate its potential role in other biological processes.[3] Accurate and precise GC analysis is crucial for reliable quantification in various biological matrices.
Q2: Why is derivatization to an ethyl ester necessary for the GC analysis of phytanic acid?
Direct analysis of free fatty acids like phytanic acid by GC can be challenging. These polar compounds can interact strongly with active sites (e.g., silanol (B1196071) groups) in the GC system, leading to significant peak tailing and poor sensitivity.[4] Derivatization to a less polar and more volatile form, such as an ethyl ester, is a common strategy to improve peak shape, enhance thermal stability, and achieve better chromatographic performance.[5][6]
Q3: What type of GC column is best suited for analyzing this compound?
For the analysis of fatty acid esters, including branched-chain variants like this compound, polar stationary phases are generally recommended.[7] Highly polar cyanopropylphenyl-based columns (e.g., Rtx-2330) or wax-type columns (e.g., DB-FATWAX, SolGel-WAX) are often used.[1][4][8] These phases provide good selectivity for separating fatty acid esters. The choice of column dimensions (length, internal diameter, and film thickness) will depend on the specific resolution and sensitivity requirements of the assay.[7][8][9]
Q4: Can I use a standard Fatty Acid Methyl Ester (FAME) method for this compound?
While methods for FAMEs are a good starting point, optimization is often necessary for this compound. As a branched-chain fatty acid, its retention behavior and potential for interaction with the stationary phase may differ from straight-chain fatty acids. It is advisable to use a specific method developed for branched-chain fatty acids or to thoroughly validate a modified FAME method for accuracy and precision.
Troubleshooting Poor Peak Shape
Poor peak shape, such as tailing, fronting, or splitting, can compromise resolution and lead to inaccurate quantification. The following sections address common peak shape problems encountered during the GC analysis of this compound.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Q5: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing for polar or active analytes like fatty acid esters is a common issue. The primary causes can be categorized as either chemical activity within the system or physical issues with the setup.
Caption: Common causes and solutions for peak fronting.
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much analyte can saturate the stationary phase, causing molecules to travel faster through the column. This is a very common cause of fronting. Solution: Dilute the sample or reduce the injection volume. Alternatively, use a column with a higher sample capacity (i.e., a thicker stationary phase film or a larger internal diameter). |
| Solvent Mismatch | If the sample is dissolved in a solvent that is much stronger or less polar than the stationary phase, it can cause poor focusing of the analyte band at the head of the column. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent with a polarity that is compatible with the stationary phase. |
| Column Degradation | In rare cases, a collapsed or damaged stationary phase at the inlet of the column can lead to peak fronting. Solution: Trim the front of the column. If the problem persists, the column may need to be replaced. |
Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Q7: Why is my this compound peak splitting?
Peak splitting can arise from issues during injection or from problems within the column itself.
| Potential Cause | Recommended Solution |
| Improper Injection Technique | A damaged syringe needle tip can cause the sample to be introduced into the liner unevenly. I[10]n splitless injection, an initial oven temperature that is too high relative to the solvent's boiling point can also cause peak splitting due to poor analyte focusing. [11]Solution: Inspect and replace the syringe if necessary. For splitless injection, ensure the initial oven temperature is at least 20°C below the boiling point of the injection solvent. |
| Inlet Liner Issues | Contamination or blockages (e.g., from septum particles) within the inlet liner can disrupt the sample path. Solution: Replace the inlet liner. Using a liner with deactivated glass wool can help to trap non-volatile residues and ensure proper sample vaporization. |
| Column Channeling/Void | A void or channel at the head of the column can cause the sample band to split as it enters the stationary phase. Solution: This is a physical defect in the column. Trim the front of the column. If the void is significant, the column will need to be replaced. |
Experimental Protocols & Data
Protocol: Ethyl Ester Derivatization of Phytanic Acid (Acid-Catalyzed)
This protocol is a general guideline for the esterification of free fatty acids to their ethyl ester form for GC analysis.
-
Sample Preparation: Start with a dried lipid extract or a known amount of phytanic acid standard in a reaction vial.
-
Reagent Preparation: Prepare a solution of 1-2% concentrated sulfuric acid or 5% anhydrous hydrogen chloride (HCl) in anhydrous ethanol. H[12]andle acid catalysts with extreme care in a fume hood.
-
Reaction: Add a significant excess of the ethanolic acid reagent to the sample (e.g., 2 mL for a sample containing up to 10 mg of lipid).
-
Incubation: Securely cap the vial and heat the mixture. Typical conditions are refluxing for 2 hours or heating at 50-80°C overnight. 5[13][14]. Extraction: After cooling, add water to the reaction mixture. Extract the this compound into a non-polar organic solvent like hexane (B92381) or heptane (B126788) by vortexing.
-
Washing & Drying: Wash the organic layer with a dilute salt solution to remove any remaining acid catalyst. Dry the organic layer over anhydrous sodium sulfate.
-
Final Step: Carefully transfer the final extract to a GC autosampler vial for analysis.
GC Method Parameters
The following table provides examples of GC parameters used for the analysis of fatty acid esters. These should be used as a starting point and optimized for your specific instrument and application.
| Parameter | Example Method 1 (for FAMEs) | Example Method 2 (for Phytanic Acid Methyl Ester) |
| Column | SLB-5ms (30 m x 0.25 mm, 0.25 µm) | Rtx-2330 (2 x 30 m x 0.25 mm, 0.10 µm) |
| Inlet Temperature | 220 °C | Not specified, but typically 250 °C for FAMEs |
| Injection Mode | Split (10:1) | Not specified |
| Carrier Gas | Helium @ 1 mL/min (constant flow) | Helium |
| Oven Program | 70°C for 2 min, then 5°C/min to 240°C, hold for 5 min | 55°C for 1 min, 12°C/min to 153°C, 0.5°C/min to 162°C, then 13°C/min to 250°C, hold 5 min |
| Detector | MS or FID | MS (SIM mode) |
| Detector Temp. | 230°C (MS Source), 150°C (Quad) | Not specified, but typically 250-280°C for FIDs |
| Reference | ** [14] | ** [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.ca [fishersci.ca]
- 8. trajanscimed.com [trajanscimed.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromforum.org [chromforum.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. aocs.org [aocs.org]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Improving the recovery of phytanic acid ethyl ester during extraction.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of phytanic acid ethyl ester during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during extraction?
A1: this compound is the ethyl ester of phytanic acid, a branched-chain fatty acid. Its key properties for extraction are its nonpolar nature, making it highly soluble in organic solvents like hexane (B92381), ethyl acetate, and chloroform, and virtually insoluble in water. Understanding this hydrophobicity is crucial for selecting an appropriate extraction solvent system.
Q2: Which extraction techniques are most suitable for this compound?
A2: The most common and effective techniques for extracting this compound and other fatty acid esters include:
-
Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between an aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This method is also effective for sample cleanup and concentration.[1]
-
Soxhlet Extraction: A continuous extraction method using a specialized glassware apparatus, typically employed for solid samples.
-
Supercritical Fluid Extraction (SFE): An environmentally friendly method that uses supercritical fluids, most commonly carbon dioxide, as the extraction solvent.
Q3: How can I quantify the amount of this compound in my extract?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of this compound.[2] For accurate quantification, it is recommended to use a stable isotope-labeled internal standard, such as phytanic acid-d3, to account for any sample loss during preparation and analysis.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for the nonpolar this compound. Use a nonpolar solvent such as n-hexane or a mixture of hexane and isopropanol. For samples with high water content, a Folch or Bligh & Dyer extraction using a chloroform/methanol mixture can be effective.[3] |
| Incomplete Cell Lysis | For cellular or tissue samples, incomplete disruption of the cell membranes can trap the analyte. Ensure thorough homogenization or sonication of the sample to release the intracellular contents before extraction. |
| Insufficient Solvent Volume | An inadequate volume of extraction solvent will result in incomplete partitioning of the analyte. Increase the solvent-to-sample ratio to ensure complete extraction. |
| Formation of Emulsions (in LLE) | Vigorous shaking during liquid-liquid extraction can lead to the formation of stable emulsions, trapping the analyte at the interface. Use gentle, repeated inversions for mixing instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of a saturated salt solution or by centrifugation. |
| Analyte Loss During Solvent Evaporation | Over-drying the sample after solvent evaporation can lead to the loss of the semi-volatile this compound. Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) and stop as soon as the solvent has evaporated. |
| Suboptimal Derivatization (if preparing the ester from phytanic acid) | If you are derivatizing phytanic acid to its ethyl ester, the reaction conditions (e.g., catalyst, temperature, reaction time) may be suboptimal. Ensure the use of an appropriate acid or base catalyst and optimize the reaction time and temperature. For example, acid-catalyzed esterification with ethanolic HCl can be effective. |
Problem 2: Contamination in the Final Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Other Lipids | The use of non-selective solvents can lead to the co-extraction of other lipids, such as triglycerides and cholesterol esters, which can interfere with subsequent analysis. Incorporate a sample cleanup step using Solid-Phase Extraction (SPE). An aminopropyl-silica SPE cartridge can be used to separate fatty acid ethyl esters from more polar lipids.[1] |
| Solvent Impurities | The solvents used for extraction may contain impurities that interfere with the analysis. Use high-purity, HPLC, or GC-grade solvents to minimize contamination. |
| Leaching from Plasticware | Plasticizers and other compounds can leach from plastic tubes and pipette tips, especially when using organic solvents. Whenever possible, use glass or polypropylene (B1209903) labware. |
Data Presentation
Table 1: Comparison of Recovery for Branched-Chain and other Fatty Acid Ethyl Esters Using Different Extraction and Purification Methods.
| Analyte/Matrix | Extraction/Purification Method | Recovery (%) | Reference |
| Fatty Acid Ethyl Esters (general) | Solid-Phase Extraction (SPE) | 70 ± 3 | [1] |
| Fatty Acid Ethyl Esters in Meconium | Methanol homogenization followed by SPE | 51.2 - 96.5 | [4] |
| Ethyl Linoleate in Meconium | Acetone/Hexane Extraction and Silica Column Chromatography | >50 (for analysis) | [2] |
| Fatty Acid Ethyl Esters in Olive Oil | In-house validated method | >94 | [5] |
Note: Data specific to this compound recovery is limited in the literature. The presented data is for general or other specific fatty acid ethyl esters and serves as a guideline.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation: Homogenize the sample (e.g., plasma, tissue homogenate) in a suitable buffer.
-
Addition of Internal Standard: Add a known amount of a suitable internal standard (e.g., phytanic acid-d3 ethyl ester) to the homogenized sample.
-
Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample in a glass tube.
-
Vortex the mixture for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower (chloroform) phase containing the lipids using a glass Pasteur pipette.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
-
Cartridge Conditioning: Condition an aminopropyl-silica SPE cartridge by washing with hexane.
-
Sample Loading: Load the reconstituted lipid extract (from LLE or another primary extraction) onto the SPE cartridge.
-
Elution: Elute the this compound and other neutral lipids with hexane.
-
Collection: Collect the eluate containing the purified this compound.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample as described in the LLE protocol.
Mandatory Visualization
Phytanic Acid Metabolic Pathway
The following diagram illustrates the α-oxidation pathway of phytanic acid, the precursor to this compound. This pathway is crucial for the breakdown of phytanic acid in the body.
Caption: Metabolic pathway of phytanic acid α-oxidation.
General Workflow for this compound Extraction and Analysis
This diagram outlines the general steps involved from sample collection to the final analysis of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing esterification artifacts of phytanic acid in sample prep.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals in minimizing esterification artifacts of phytanic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are esterification artifacts of phytanic acid and why are they a problem?
A1: Esterification artifacts are the unintended conversion of free phytanic acid into its ester form, most commonly methyl esters (phytanic acid methyl ester or PAME), during sample collection, storage, or preparation.[1] This is problematic because it can lead to an underestimation of the true free phytanic acid concentration in a sample. If the analytical method is intended to quantify only the free acid, the formation of esters will lead to inaccurate results.
Q2: What are the primary causes of phytanic acid esterification during sample preparation?
A2: The most common cause is the presence of an alcohol, typically methanol (B129727), in the extraction or storage solvent, especially under acidic or basic conditions which can catalyze the reaction.[2][3] Key factors include:
-
Extraction Solvent: Using methanol-based solvents for lipid extraction can lead to the formation of methyl esters.[2]
-
Storage Conditions: Storing lipid extracts in methanol-containing solvents, even at low temperatures, can result in time-dependent esterification.[3] Storing samples at room temperature in such solvents significantly increases the risk.[4]
-
Acidic or Basic Conditions: The presence of strong acids or bases as catalysts can significantly accelerate the esterification reaction.[5]
-
Derivatization Reagents: While derivatization to form esters (e.g., FAMEs) is a required step for GC analysis, incomplete or side reactions can be a source of error. The focus of this guide is on the unintended esterification prior to the deliberate derivatization step.
Q3: How can I prevent or minimize the formation of these artifacts?
A3: A multi-faceted approach is recommended:
-
Solvent Selection: Whenever possible, use solvents that do not contain methanol for the initial extraction and storage of lipids if free phytanic acid is the target analyte. Alternatives like methyl-tert-butyl ether (MTBE) in combination with other solvents can be effective.[6]
-
Controlled Derivatization: Perform esterification as a distinct, controlled step immediately before analysis, rather than as a byproduct of extraction.
-
Optimized Storage: If extracts must be stored, they should be dried down to remove the solvent and stored at -80°C.[4] If storage in solvent is unavoidable, use a non-alcoholic solvent system.
-
pH Neutrality: Maintain neutral pH conditions during extraction and sample handling to avoid catalyzing esterification.
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for phytanic acid at the very beginning of the sample preparation process to help monitor and correct for analyte loss, though it may not fully account for artifactual esterification.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of phytanic acid | Unintended esterification of phytanic acid during extraction or storage. | 1. Review your extraction solvent: If it contains methanol, consider switching to an alternative like a chloroform/dichloromethane-based system or MTBE.[6][9] 2. Analyze the "ester" fraction: If possible, analyze your sample for phytanic acid methyl esters to confirm if esterification has occurred. 3. Minimize storage time: Process samples immediately after extraction. If storage is necessary, evaporate the solvent and store the dried extract at -80°C.[4] |
| High variability in replicate samples | Inconsistent esterification between samples due to variations in handling time, temperature, or reagent concentrations. | 1. Standardize your protocol: Ensure that all samples are processed under identical conditions (time, temperature, reagent volumes). 2. Use an internal standard: Add a stable isotope-labeled phytanic acid internal standard to all samples at the earliest stage to normalize for variations.[8] 3. Work quickly and on ice: Minimize the time samples spend in methanol-containing solutions and keep them cold to slow down reaction rates. |
| Presence of unexpected peaks in the chromatogram (e.g., PAME) | Formation of phytanic acid methyl esters from the reaction with methanol. | 1. Confirm the peak identity: Use a PAME standard to confirm the retention time and mass spectrum of the unexpected peak.[1] 2. Run a solvent blank: Inject a blank sample that has gone through the entire preparation process to rule out contamination from reagents or glassware. 3. Modify the extraction procedure: As above, replace methanol with a non-reactive solvent. |
| Peak tailing for phytanic acid | This is a general GC issue but can be exacerbated by active sites in the GC system interacting with the free acid. | 1. Check the inlet liner: The glass liner in the GC inlet can become contaminated or have active sites. Replace it with a new, deactivated liner.[10] 2. Column maintenance: Clip the front end of the GC column (e.g., 10-20 cm) to remove accumulated non-volatile residues. 3. Ensure complete derivatization: Incomplete conversion of the polar carboxylic acid to a non-polar ester will result in peak tailing. Optimize your derivatization protocol. |
Quantitative Data Summary
While specific quantitative data on phytanic acid esterification artifacts is sparse in the literature, the following table summarizes the effectiveness of different derivatization methods for fatty acids in general, which can be extrapolated to phytanic acid analysis.
| Derivatization Method | Advantages | Disadvantages/Artifact Potential | Derivatization Efficacy |
| Acid-Catalyzed (e.g., BF₃-Methanol, HCl-Methanol) | Effective for a wide range of lipid classes, including free fatty acids.[6] | Can cause degradation of polyunsaturated fatty acids at high temperatures. The presence of acid and methanol can promote esterification if not controlled.[5] | Generally high (>80-96%) when optimized.[6][11] |
| Base-Catalyzed (e.g., NaOCH₃, KOH in Methanol) | Rapid and efficient for transesterification of glycerolipids. | Ineffective for esterifying free fatty acids.[6] The strong base can cause hydrolysis if water is present.[5] | High for glycerolipids, but zero for free fatty acids. |
| (Trimethylsilyl)diazomethane (TMS-DM) | Safer alternative to diazomethane. Effective for esterifying free fatty acids. | Can produce artifacts, though generally fewer than diazomethane. Requires careful handling. | Generally high, suitable for quantitative analysis. |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) | Reported to be accurate and have high derivatization efficiency with low effort.[12][13] | Less commonly used than other methods. | High, with good reproducibility.[12][13] |
Experimental Protocols
Protocol 1: Recommended Procedure for Minimizing Phytanic Acid Esterification Artifacts
This protocol is a synthesis of best practices aimed at minimizing the pre-derivatization esterification of phytanic acid.
-
Internal Standard Addition:
-
To your sample (e.g., plasma, tissue homogenate), add a known amount of stable isotope-labeled phytanic acid (e.g., d3-phytanic acid) internal standard. This should be the very first step.
-
-
Lipid Extraction (Methanol-Free Method):
-
To the sample with the internal standard, add a 2:1 (v/v) mixture of dichloromethane:isopropanol.
-
Vortex thoroughly for 1 minute.
-
Add a volume of water to induce phase separation.
-
Vortex again for 1 minute and then centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Hydrolysis (to release esterified phytanic acid if total phytanic acid is desired):
-
This step is for the determination of total phytanic acid. If only free phytanic acid is of interest, this step should be skipped.
-
To the dried lipid extract, add a solution of methanolic KOH and heat to release phytanic acid from its esterified forms.
-
After hydrolysis, neutralize the solution with an acid (e.g., HCl) and re-extract the free fatty acids into a non-polar solvent like hexane (B92381).
-
Evaporate the solvent to dryness.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 5% HCl in methanol (prepared by bubbling dry HCl gas into anhydrous methanol).
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean GC vial for analysis.
-
Visualizations
Caption: Recommended workflow for phytanic acid analysis to minimize esterification artifacts.
Caption: Logical troubleshooting flow for identifying the source of phytanic acid analysis errors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Addressing matrix effects in phytanic acid ethyl ester quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of phytanic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: In the context of LC-MS or GC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, in this case, this compound.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[4] For lipid molecules like this compound, a primary source of matrix effects in biological samples such as plasma or serum are phospholipids (B1166683).[5][6]
Q2: How can I determine if my analysis is impacted by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative method involves comparing the signal response of this compound in a clean, neat solution to the response of the same amount of analyte spiked into a blank matrix sample after the extraction process has been completed. A significant difference between the two signals indicates the presence of matrix effects.[2]
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Post-Column Infusion Method: This is a qualitative technique used to identify the regions in the chromatogram where matrix effects are most pronounced. A continuous flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation (a dip for ion suppression or a rise for ion enhancement) in the baseline signal of the infused analyte points to the retention time of interfering matrix components.[7]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A3: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects. A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte but has a different mass. Because of its identical physicochemical properties, it co-elutes with the analyte and is affected by matrix interferences in the same way.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. While the synthesis of a specific ethyl ester standard may be required, methods for creating deuterated phytanic acid have been developed.[8][9]
Troubleshooting Guide
Problem 1: Low and inconsistent signal intensity for this compound across replicates.
-
Possible Cause: This is a classic symptom of ion suppression due to matrix effects. Inconsistent results between replicates suggest that the matrix composition may vary slightly from sample to sample, or that the sample preparation is not sufficiently robust to remove interferences consistently.[2]
-
Solutions:
-
Optimize Sample Preparation: Implement a more rigorous sample preparation method to remove interfering components. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids than Liquid-Liquid Extraction (LLE) or simple protein precipitation.[6]
-
Chromatographic Separation: Adjust the chromatographic method to better separate this compound from co-eluting matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry (e.g., using a C18 column), or adjusting the flow rate.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2] However, this will also increase the limit of quantification.[3]
-
Problem 2: Poor peak shape (e.g., fronting, tailing, or splitting) for the this compound peak.
-
Possible Cause: Poor peak shape can be caused by a number of factors, including column contamination or overload, or the presence of highly retentive matrix components from previous injections.[4]
-
Solutions:
-
Column Washing: Implement a robust column washing step at the end of each chromatographic run to elute any strongly retained matrix components. This can be achieved by running a high percentage of strong organic solvent through the column.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained or particulate matter in the sample extract.
-
Injection Volume: Reduce the injection volume to avoid overloading the column, which can lead to peak distortion.
-
Problem 3: Gradual decrease in signal intensity over a sequence of injections.
-
Possible Cause: This often indicates a build-up of non-volatile matrix components in the ion source of the mass spectrometer, leading to a progressive decrease in ionization efficiency. Phospholipids are a common culprit in the analysis of biological samples.[6]
-
Solutions:
-
Enhanced Sample Cleanup: Improve the sample preparation procedure to more effectively remove phospholipids. Phospholipid removal plates or specific SPE cartridges are commercially available for this purpose.[5][6]
-
Divert Valve: If your LC system is equipped with a divert valve, program it to divert the flow to waste during the elution of highly concentrated, early-eluting matrix components (like salts) and late-eluting components (like phospholipids), only allowing the eluent containing the analyte of interest to enter the mass spectrometer.
-
Instrument Cleaning: Perform regular cleaning of the ion source as part of routine instrument maintenance to remove accumulated contaminants.
-
Data on Sample Preparation Method Performance
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing lipids in plasma. While specific data for this compound is limited, the following table provides a general comparison based on the analysis of other lipids and fatty acids.[10][11]
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | 85 - 100% | Low | High |
| Liquid-Liquid Extraction (LLE) | 80 - 95% | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | > 90% | High | Low to Moderate |
| Phospholipid Removal Plates | > 90% | Very High | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma
This protocol is a general guideline and should be optimized for your specific application. A C18 or a mixed-mode SPE sorbent is recommended.
-
Sample Pre-treatment:
-
To 500 µL of serum or plasma, add a known amount of your stable isotope-labeled internal standard (e.g., deuterated this compound).
-
Add 1.5 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1-2 mL of a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your LC-MS or GC-MS system (e.g., mobile phase).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma
This protocol is based on the widely used Folch method for lipid extraction.
-
Sample Preparation:
-
To 500 µL of serum or plasma in a glass tube, add a known amount of your stable isotope-labeled internal standard.
-
-
Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of deionized water to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent suitable for your analytical instrument.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of phytanic acid ethyl ester under different storage conditions.
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability of phytanic acid ethyl ester under various storage conditions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C or ideally at -80°C.[1] For short-term storage, refrigeration at 2-8°C is advisable. Some suppliers may indicate room temperature storage is acceptable for short periods; however, for optimal stability, colder temperatures are recommended. The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.
Q2: How stable is this compound at room temperature?
While some commercial suppliers suggest that this compound is stable at room temperature, fatty acid ethyl esters (FAEEs) in general can be susceptible to degradation over time, especially with prolonged exposure to light and air.[2] For critical quantitative experiments, it is not recommended to store this compound at room temperature for extended periods.
Q3: Is this compound sensitive to light?
Yes, fatty acid ethyl esters are generally sensitive to light.[2] To prevent photodegradation, it is crucial to store this compound in an amber vial or a container that is otherwise protected from light.
Q4: Can this compound degrade if exposed to air?
Yes, exposure to air can lead to oxidative degradation of fatty acid ethyl esters, although phytanic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids.[3][4] To minimize this risk, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. Ensure the container is well-sealed.
Q5: What are the potential degradation products of this compound?
The primary degradation pathway for this compound under typical storage conditions is hydrolysis, which would yield phytanic acid and ethanol.[5] This can be catalyzed by the presence of moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., lower than expected concentration) | Degradation of the standard due to improper storage. | 1. Verify the storage conditions (temperature, light exposure, container seal). 2. Prepare a fresh working solution from a stock stored at -20°C or -80°C. 3. Perform a purity check of the standard using a suitable analytical method (e.g., GC-MS). |
| Appearance of new peaks in chromatograms | Formation of degradation products. | 1. Identify potential degradation products (e.g., phytanic acid) by comparing with a reference standard if available. 2. Review storage and handling procedures to minimize degradation. 3. Consider performing a forced degradation study to identify potential degradation products under stress conditions. |
| Precipitate observed in the sample upon thawing | Low solubility at colder temperatures or potential degradation. | 1. Gently warm the sample to room temperature and vortex to ensure complete dissolution. 2. If the precipitate persists, it may indicate degradation or contamination. A purity analysis is recommended. |
Stability Data
While specific quantitative long-term stability data for this compound at various temperatures is not extensively published, the following table provides a general guideline based on the stability of fatty acids and their esters. A formal stability study is recommended for critical applications.
| Storage Condition | Expected Stability | Key Considerations |
| -80°C | High (likely >2 years) | Optimal for long-term storage. Use well-sealed, amber vials.[1] |
| -20°C | Good (≥ 2 years) | Suitable for long-term storage. Protect from light.[6] |
| 2-8°C (Refrigerated) | Moderate | Suitable for short to medium-term storage (weeks to months). |
| Room Temperature (~25°C) | Low | Not recommended for other than short-term use (days). Risk of degradation increases. |
| Exposed to Light | Poor | Photodegradation can occur. Always protect from light.[2] |
| Exposed to Air | Moderate to Poor | Risk of oxidation. Store in tightly sealed containers, preferably under inert gas.[2] |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.[7][8][9]
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
- Treat the solutions with 0.1 N HCl and 0.1 N NaOH.
- Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
- Neutralize the samples before analysis.
- Analyze by an appropriate method (e.g., GC-MS or LC-MS) and compare to an untreated control.
2. Oxidation:
- Prepare a solution of this compound.
- Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
- Incubate at room temperature for a set time.
- Analyze the sample and a control.
3. Thermal Degradation:
- Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for an extended period.
- Analyze samples at various time points to assess degradation.
4. Photostability:
- Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
- Keep a control sample in the dark at the same temperature.
- Analyze both samples after a defined exposure time.
Analytical Method for Stability Testing
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound and its potential degradation products.[10]
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.
-
Mass Spectrometry: Use electron ionization (EI) and scan a suitable mass range to identify the parent compound and any degradation products. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. longdom.org [longdom.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Best practices for preparing calibration standards for phytanic acid ethyl ester.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of phytanic acid ethyl ester calibration standards. The information is tailored for researchers, scientists, and drug development professionals to ensure accuracy and consistency in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity ethanol (B145695) is a commonly recommended solvent for preparing stock solutions of phytanic acid and its ethyl ester.[1][2] Hexane (B92381) and heptane (B126788) are also suitable solvents for fatty acid ethyl esters in general and can be used for preparing working solutions for gas chromatography (GC) analysis.[3] It is crucial to use high-purity solvents to avoid introducing contaminants that may interfere with the analysis.
Q2: What is the recommended storage condition and stability for this compound standards?
A2: For long-term storage, it is recommended to store this compound solutions at -20°C.[1] Under these conditions, a solution of the related compound, phytanic acid, in ethanol has been shown to be stable for at least two years.[1][2] Aqueous solutions of phytanic acid are not recommended for storage longer than one day.[1] Stock and working solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination.
Q3: What are the typical concentration ranges for this compound calibration curves?
A3: The concentration range for your calibration curve will depend on the sensitivity of your analytical method (e.g., GC-MS) and the expected concentration of this compound in your samples. A general starting point for fatty acid ethyl esters is a range of 0 to 40 parts per million (ppm). For more sensitive assays, the lower limit of quantitation can be in the nanomolar (nM) range.[3]
Experimental Protocols
Preparation of a 1000 ppm Stock Solution
A detailed methodology for preparing a primary stock solution is outlined below.
Materials:
-
This compound (purity >98%)
-
High-purity ethanol (≥99.8%)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.
-
Add a small amount of high-purity ethanol to dissolve the solid.
-
Once dissolved, fill the flask to the mark with ethanol.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials.
-
Store the stock solution at -20°C in a tightly sealed vial.
Preparation of Calibration Standards
This protocol describes the preparation of a series of working standards from the stock solution.
Materials:
-
1000 ppm this compound stock solution
-
High-purity ethanol or hexane
-
Class A volumetric flasks or vials
-
Calibrated pipettes
Procedure:
-
Label a series of volumetric flasks or vials for your desired calibration points (e.g., 0.1, 0.5, 1, 5, 10, 20, 40 ppm).
-
The "0" ppm standard will be the pure solvent (blank).
-
Perform serial dilutions from the 1000 ppm stock solution to prepare each working standard. For example, to prepare a 40 ppm standard, transfer 400 µL of the 1000 ppm stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.
-
Cap and vortex each standard to ensure homogeneity.
-
These working standards are now ready for analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | The solvent may not be appropriate, or the concentration is too high. | Try gentle warming or sonication to aid dissolution. If the issue persists, consider using a different high-purity solvent such as hexane or heptane. Ensure you are not exceeding the solubility limit. |
| Inconsistent or Non-Linear Calibration Curve | Pipetting errors, solvent evaporation, or degradation of standards. | Use calibrated pipettes and ensure they are functioning correctly. Keep vials tightly capped to prevent evaporation. Prepare fresh working standards from the stock solution. If degradation is suspected, prepare a new stock solution. |
| Contamination Peaks in the Blank | Contaminated solvent, glassware, or septa. | Use high-purity solvents from a fresh bottle. Thoroughly clean all glassware. Replace the septa in your autosampler vials. |
| Suspected Transesterification | Use of inappropriate solvents (e.g., ethyl acetate) during sample extraction can lead to the formation of ethyl esters from other fatty acids. | Avoid using ethyl-containing solvents during sample preparation if the native ethyl ester is the target analyte. Confirm the identity of this compound by checking for its characteristic mass spectral fragments (e.g., m/z 88 for the ethyl ester).[4] |
| Low Signal Response | Degradation of the standard, low concentration, or instrument issues. | Prepare fresh standards. Check the concentration calculations. Ensure the GC-MS system is performing optimally (e.g., check the injection port liner, column, and detector). |
Visualizations
Experimental Workflow for Standard Preparation
Caption: Step-by-step workflow for preparing stock and working calibration standards.
Troubleshooting Logic for Inconsistent Calibration
Caption: Decision tree for troubleshooting an inconsistent calibration curve.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in the mass spectrum of phytanic acid ethyl ester.
Welcome to the technical support center for the mass spectrometric analysis of phytanic acid ethyl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues related to background noise reduction during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the GC-MS analysis of this compound?
A1: Background noise in the GC-MS analysis of fatty acid esters can originate from multiple sources. The most common include column bleed from the GC stationary phase, contamination from the laboratory environment (e.g., plasticizers and oils), impurities in solvents and reagents, and leaks in the GC-MS system.[1][2][3][4] Contaminants can be introduced at any stage, from sample preparation to injection.[5]
Q2: How can I differentiate between column bleed and chemical contamination in my mass spectrum?
A2: Column bleed typically manifests as a rising baseline at higher temperatures during a temperature-programmed GC run.[1][6] It produces a continuous stream of degradation products from the stationary phase, rather than distinct peaks.[6] The resulting mass spectrum often shows characteristic polysiloxane ions (e.g., m/z 207, 281, 355, 429).[4][7] In contrast, chemical contamination from sources like plasticizers or solvent impurities usually appears as discrete "ghost peaks" in the chromatogram, which are present even in blank solvent injections.[6][8]
Q3: I see a prominent ion at m/z 149 in my blank runs. What is its likely source?
A3: An ion at m/z 149 is a characteristic fragment for many phthalate-based plasticizers.[9] These are ubiquitous environmental contaminants and can leach from various laboratory plastics, including vial caps, pipette tips, and solvent bottles.[5][10] Phthalate contamination is a common cause of background noise and can be challenging to eliminate completely.[10][11]
Q4: What causes a consistently high or noisy baseline throughout my entire chromatogram?
A4: A consistently high or noisy baseline can be caused by several factors. A contaminated carrier gas or a leak in the system allowing air to enter are common culprits.[12][13] Impure solvents can also introduce a wide range of compounds that elevate the baseline.[14] Additionally, an old or poorly conditioned GC column can produce a high level of bleed even at lower temperatures.[7][15]
Q5: My mass spectrometer was recently tuned, but the background is still high. What should I check?
A5: If tuning the mass spectrometer does not resolve high background issues, the source is likely within the gas chromatograph or the sample introduction system.[3][16] Check for leaks, especially around the injector septum and column fittings.[13] Contamination in the injector port liner, syringe, or carrier gas lines are also frequent sources of persistent background noise.[3][16] Running a blank with the column disconnected from the MS can help isolate the source of the noise.
Troubleshooting Guides
Problem 1: High baseline noise that increases with temperature.
This issue is often indicative of GC column bleed, where the stationary phase of the column degrades at elevated temperatures.[1][6]
-
Solution 1: Condition the GC Column. Baking the column at a high temperature (without exceeding its maximum limit) can remove volatile contaminants and re-stabilize the stationary phase.[12]
-
Solution 2: Check Column Installation. Ensure the column is properly installed and not overtightened in the injector or detector, which can damage the fused silica.
-
Solution 3: Lower the Final Oven Temperature. If possible, adjust your temperature program to avoid the highest temperature ranges where bleed is most severe.[6] Operating at least 20-30°C below the column's upper temperature limit is recommended.[6]
-
Solution 4: Use a Low-Bleed Column. For sensitive analyses, using a GC column specifically designed for low bleed, often designated with "-MS", is highly recommended.[7]
Problem 2: Presence of sharp, unidentified "ghost peaks" in blank and sample chromatograms.
Ghost peaks are signals that do not originate from the injected sample and are a sign of contamination in the system.[6]
-
Solution 1: Identify the Contaminant. Use mass spectral libraries to identify the ghost peaks. Common contaminants include phthalates (m/z 149), siloxanes from septum bleed (m/z 207, 281), and solvent impurities.[4][9]
-
Solution 2: Clean the Injection Port. The injector is a common area for contamination to accumulate.[16] Replace the septum and inlet liner, and clean the injector body itself.
-
Solution 3: Use High-Purity Solvents. Ensure all solvents used for sample preparation and instrument operation are of the highest possible purity (e.g., LC-MS grade).[14] Store them in glass containers, as plastics can leach contaminants.[17]
-
Solution 4: Check Vials and Caps. Run a blank analysis using a vial and cap straight from the packaging. If peaks appear, the source of contamination may be the vials themselves. Consider baking glassware and using PTFE-lined caps.[11]
Problem 3: Low signal-to-noise ratio for the this compound peak.
A poor signal-to-noise ratio can be caused by high background noise, ion suppression from the sample matrix, or poor ionization of the analyte.
-
Solution 1: Enhance Sample Cleanup. Biological samples contain many endogenous compounds that can interfere with your analyte.[18] Use a robust sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[19][20][21]
-
Solution 2: Optimize MS Parameters. Adjust the ion source temperature and electron energy to maximize the ionization of this compound while minimizing the fragmentation that could push signal into lower, noisier mass ranges.
-
Solution 3: Address All Background Sources. Systematically work through the troubleshooting guides for column bleed and chemical contamination, as reducing the overall baseline is the most direct way to improve the signal-to-noise ratio.[22]
Data & Tables
Table 1: Common Contaminants in GC-MS Analysis
| Contaminant Class | Common m/z Ions | Likely Sources |
| Phthalates | 149, 167, 279 | Plastic labware (vials, pipette tips), solvent containers, gloves.[5][9][10] |
| Polysiloxanes | 73, 207, 281, 355, 429 | GC column bleed, injector septa, o-rings, pump oils, glassware.[4][7] |
| Hydrocarbons | 43, 57, 71, 85 | Pump oil back-diffusion, contaminated solvents, fingerprints.[3][4] |
| Air Leak | 18 (H₂O), 28 (N₂), 32 (O₂) | Loose fittings, cracked column, broken syringe, worn o-rings.[3] |
| Solvent Impurities | Varies | Low-purity solvents, improper solvent storage.[14][17] |
Experimental Protocols & Visualizations
Protocol 1: GC Column Conditioning ("Baking Out")
This procedure is essential for new columns or as a troubleshooting step to reduce column bleed.
-
Disconnect the Column from the Detector: To prevent bleed products from contaminating the mass spectrometer source, disconnect the column from the MS inlet.[12]
-
Set Carrier Gas Flow: Set a low but steady carrier gas (e.g., Helium) flow through the column, typically 1-2 mL/min.[12]
-
Ramp Oven Temperature: Program the GC oven to ramp up to a temperature about 20°C above the maximum temperature used in your analytical method. Crucially, do not exceed the column's maximum isothermal temperature limit specified by the manufacturer.
-
Hold Temperature: Hold the column at this temperature for several hours, or overnight for new columns.[12]
-
Cool Down and Reconnect: Cool the oven down to your initial method temperature, then reconnect the column to the MS detector.
-
Equilibrate and Test: Allow the system to equilibrate for at least 30-60 minutes. Run a blank solvent injection to confirm that the baseline noise has been reduced.[12]
Caption: Workflow for proper GC column conditioning to reduce background bleed.
Protocol 2: Systematic Troubleshooting of Background Noise
This workflow helps to logically diagnose the source of contamination.
-
Analyze a Blank Solvent: Inject a high-purity solvent (e.g., hexane) using your standard method. If peaks or high baseline are present, the contamination is in the GC-MS system or the solvent itself.
-
Check a Fresh Vial: Repeat the blank injection using a new vial and cap directly from the manufacturer's packaging. If the contamination is reduced, your vials or sample preparation procedures are a likely source.
-
Bakeout Injector and Condition Column: If contamination persists, perform injector maintenance (replace liner and septum) and condition the column (see Protocol 1).
-
Check for Leaks: If the background is still high, especially with evidence of air ions (m/z 18, 28, 32), use an electronic leak detector to check all fittings from the gas trap to the MS analyzer.[17]
-
Isolate the MS: As a final step, cap the MS inlet without the column attached and pump down. If the background remains high, the contamination may be within the mass spectrometer itself (e.g., dirty source, pump oil back-diffusion).
References
- 1. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 2. zefsci.com [zefsci.com]
- 3. agilent.com [agilent.com]
- 4. scribd.com [scribd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 10. chromres.com [chromres.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 16. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Biomarkers for Refsum Disease: Established and Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established biomarker for Refsum disease, phytanic acid, with a hypothetical novel biomarker, phytanic acid ethyl ester. Due to a lack of direct research on this compound as a specific biomarker for Refsum disease, this document serves as a comparative framework, leveraging established methodologies for phytanic acid to explore the potential validation of its ethyl ester derivative.
Understanding Refsum Disease and the Role of Biomarkers
Refsum disease is a rare, autosomal recessive inherited disorder of lipid metabolism.[1][2] It is characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1][3][4] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which is essential for the alpha-oxidation of phytanic acid.[2][4] The buildup of phytanic acid leads to a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[5][6][7] Early diagnosis and dietary management to restrict phytanic acid intake are crucial for managing the disease and preventing the progression of symptoms.[5]
Accurate and reliable biomarkers are therefore essential for the diagnosis, monitoring of dietary therapy, and the development of new therapeutic strategies for Refsum disease.
Biomarker Comparison: Phytanic Acid vs. This compound
Currently, the gold standard for diagnosing Refsum disease is the measurement of phytanic acid levels in plasma.[2][5] This guide introduces a hypothetical comparison with this compound, exploring its potential as an alternative or complementary biomarker.
| Feature | Phytanic Acid (Established Biomarker) | This compound (Hypothetical Biomarker) |
| Chemical Nature | Branched-chain fatty acid | Ethyl ester of phytanic acid |
| Biological Matrix | Plasma, Serum, Fibroblasts | Plasma, Serum (Hypothesized) |
| Diagnostic Utility | High levels are diagnostic for Refsum disease.[2][5] | Potentially elevated in Refsum disease, but correlation with disease severity is unknown. |
| Current Validation Status | Extensively validated and used in clinical practice. | Not validated; currently a theoretical concept for Refsum disease diagnosis. |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11] | GC-MS (Hypothesized to be adaptable from phytanic acid methods). |
| Advantages | Direct measure of the accumulating toxic metabolite. Strong correlation with disease. | May offer different pharmacokinetic properties. Potential for improved stability or extraction efficiency (Hypothetical). |
| Limitations | Levels can be influenced by recent dietary intake. | Presence and concentration in biological fluids in Refsum disease are unknown. Requires extensive validation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification of biomarkers. Below is the established protocol for phytanic acid analysis and a proposed, hypothetical protocol for this compound.
Protocol 1: Quantification of Phytanic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for fatty acid analysis.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).
- Perform hydrolysis to release phytanic acid from lipids by adding 1 mL of 0.5 M methanolic KOH and incubating at 80°C for 1 hour.
- Acidify the mixture with 0.5 mL of 6 M HCl.
2. Extraction:
- Extract the fatty acids by adding 2 mL of hexane (B92381) and vortexing for 1 minute.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Transfer the upper hexane layer to a new tube.
- Repeat the extraction process twice and pool the hexane extracts.
- Evaporate the solvent under a stream of nitrogen.
3. Derivatization:
- To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
- Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS system.
- Gas Chromatograph Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of phytanic acid-TMS ester and the internal standard.
5. Quantification:
- Create a calibration curve using known concentrations of phytanic acid standards.
- Calculate the concentration of phytanic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Hypothetical Protocol for Quantification of this compound in Human Plasma by GC-MS
This protocol is a proposed adaptation of the phytanic acid method.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
2. Extraction:
- Extract the lipids and ethyl esters by adding 2 mL of a 2:1 (v/v) mixture of hexane and isopropanol.
- Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Repeat the extraction and pool the organic extracts.
- Evaporate the solvent under a stream of nitrogen.
3. GC-MS Analysis:
- Dissolve the dried extract in 100 µL of hexane.
- Inject 1 µL of the sample into the GC-MS system.
- Gas Chromatograph Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound and the internal standard.
4. Quantification:
- Create a calibration curve using known concentrations of synthesized this compound standards.
- Calculate the concentration of this compound in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of Refsum disease and its diagnosis, the following diagrams illustrate the metabolic pathway of phytanic acid and the clinical diagnostic workflow.
Caption: Alpha-oxidation pathway of phytanic acid in the peroxisome.
Caption: Diagnostic workflow for Refsum disease.
Conclusion
Phytanic acid remains the cornerstone for the diagnosis and management of Refsum disease, with well-established analytical methods. While this compound is presented here as a hypothetical biomarker, its validation would require extensive research to determine its presence, concentration, and clinical relevance in individuals with Refsum disease. The experimental framework provided for phytanic acid can serve as a foundational approach for any future investigations into novel biomarkers for this rare metabolic disorder. Further research is warranted to explore new avenues that could potentially improve the diagnosis and monitoring of Refsum disease.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 6. Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment [healthline.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Phytanic Acid Ethyl Ester and Methyl Ester in GC Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of phytanic acid is crucial in various biomedical studies. Gas chromatography (GC) is a widely used analytical technique for this purpose, which requires the derivatization of the non-volatile phytanic acid into a more volatile ester form. The two most common derivatives are the methyl and ethyl esters. This guide provides an objective comparison of phytanic acid ethyl ester and methyl ester for GC analysis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
Direct comparative studies on the GC analysis of phytanic acid ethyl and methyl esters are limited in publicly available literature. However, based on a validated GC-MS method for phytanic acid (analyzed as its common methyl ester derivative) and general principles of fatty acid ester analysis, we can construct a comparative table.[1][2][3]
| Parameter | Phytanic Acid Methyl Ester | This compound |
| Molecular Weight ( g/mol ) | 326.57 | 340.60 |
| Boiling Point | Lower | Higher |
| Retention Time | Shorter | Longer |
| GC-MS Retention Time (HP-5MS column) | ~20.39 minutes[1][2] | Not available (expected to be longer than the methyl ester) |
| Elution Characteristics | Elutes earlier from the GC column | Elutes later than the corresponding methyl ester, potentially offering better separation from earlier eluting compounds.[4][5] |
| Flame Ionization Detector (FID) Response | Generally good, but can be non-uniform for short-chain fatty acids.[6] | May offer a more uniform FID response compared to the methyl ester.[6] |
| Derivatization Reagent | Methanol with a catalyst (e.g., BF3, HCl) | Ethanol (B145695) with a catalyst (e.g., BF3, HCl) |
Experimental Protocols
Accurate and reproducible results in GC analysis are highly dependent on the sample preparation, specifically the derivatization step. Below are detailed protocols for the preparation of phytanic acid methyl and ethyl esters.
Preparation of Phytanic Acid Methyl Ester (FAME)
This protocol is based on the widely used boron trifluoride (BF3)-methanol method.[7][8]
Materials:
-
Phytanic acid standard or sample containing phytanic acid
-
BF3-Methanol reagent (10-14% w/w)
-
Methanol, anhydrous
-
Hexane (B92381), GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-10 mg of the lipid sample containing phytanic acid into a reaction vial.
-
Saponification (for esterified phytanic acid): Add 1 mL of 0.5 N methanolic NaOH. Heat at 85-100°C for 5-10 minutes until the fat globules disappear.
-
Esterification: Add 2 mL of BF3-methanol reagent to the cooled sample. Heat the vial at 60-100°C for 5-10 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the phytanic acid methyl ester to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Preparation of this compound (FAEE)
This protocol is an adaptation of the FAME protocol for the synthesis of the ethyl ester.
Materials:
-
Phytanic acid standard or sample containing phytanic acid
-
BF3-Ethanol reagent (can be prepared by carefully bubbling BF3 gas through anhydrous ethanol) or anhydrous HCl in ethanol (e.g., 5% w/v)
-
Ethanol, anhydrous
-
Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-10 mg of the lipid sample containing phytanic acid into a reaction vial.
-
Saponification (for esterified phytanic acid): Add 1 mL of 0.5 N ethanolic NaOH. Heat at 85-100°C for 5-10 minutes.
-
Esterification: Add 2 mL of BF3-ethanol reagent or 5% HCl in ethanol to the cooled sample. Heat the vial at 80-100°C for 10-20 minutes. Note that the ethyl esterification may require slightly longer reaction times than methylation.[9]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the this compound to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Mandatory Visualization
To further clarify the experimental process and the chemical entities involved, the following diagrams are provided.
Caption: Experimental workflow for GC analysis of phytanic acid esters.
Caption: Structures of phytanic acid and its esters.
Comparison of Performance
Phytanic Acid Methyl Ester (FAME):
-
Advantages: Methyl esters are the most common derivatives for fatty acid analysis, and as such, there is a vast amount of literature and established methods available.[10] Their lower boiling points result in shorter retention times, allowing for faster analysis.
-
Disadvantages: The volatility of methyl esters can sometimes be a disadvantage, especially for shorter-chain fatty acids, though this is less of a concern for the long-chain phytanic acid.
This compound (FAEE):
-
Advantages: Ethyl esters are less volatile than their methyl counterparts, leading to longer retention times. This can be advantageous in complex samples where it may provide better resolution from other early-eluting components.[4][5] Some studies suggest that ethyl esters can provide a more uniform response in flame ionization detectors (FID) compared to methyl esters, which can be beneficial for quantification.[6]
-
Disadvantages: The primary disadvantage is the lack of extensive, specific literature and validated methods for this compound. The longer retention times also mean longer analysis times per sample.
Conclusion
Both methyl and ethyl esters of phytanic acid are suitable for GC analysis. The choice between the two derivatives depends on the specific requirements of the analysis.
-
For routine and high-throughput analysis , the well-established methods for phytanic acid methyl ester offer the advantage of faster analysis times and a wealth of supporting literature.
-
For complex matrices where chromatographic resolution is a primary concern , This compound may provide an advantage due to its longer retention time. It may also be a better choice if using FID for quantification due to its potentially more uniform response.
Researchers should consider these factors and may need to perform in-house validation when opting for the ethyl ester derivative due to the limited availability of specific validated methods in the public domain.
References
- 1. jlmqa.org [jlmqa.org]
- 2. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 3. jlmqa.org [jlmqa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Cross-Validation of Analytical Methods for Phytanic Acid Ethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical methods for the quantification of phytanic acid ethyl ester: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research, clinical diagnostics, and drug development. This document outlines the performance characteristics and detailed experimental protocols for each technique to aid in methodology selection and implementation.
Data Presentation: Performance Comparison
The following table summarizes the typical quantitative performance parameters for the analysis of fatty acid ethyl esters (FAEEs), including what can be expected for this compound, using GC-MS and LC-MS/MS. These values are compiled from various studies on FAEE analysis and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 nM[1] | 0.2 - 7.5 ng/g |
| Limit of Quantification (LOQ) | 60 nM[1] | 1 - 25 ng/g |
| Intra-day Precision (%CV) | < 7%[1] | 3.5 - 9.7% |
| Accuracy (% Recovery) | 100 - 101% | 89.1 - 109% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization to a more volatile form (e.g., methyl ester) is typically required for the parent phytanic acid, however, the ethyl ester can be analyzed directly.
a. Sample Preparation (Human Plasma)
-
Internal Standard Addition: To 1 mL of plasma, add an appropriate internal standard (e.g., ethyl heptadecanoate) to correct for extraction losses and instrumental variability.[1]
-
Protein Precipitation and Lipid Extraction: Add 2 mL of acetone (B3395972) to the plasma sample, vortex thoroughly, and centrifuge to precipitate proteins. The supernatant containing the lipids is transferred to a clean tube. The extraction is repeated with 2 mL of hexane (B92381), and the hexane layers are combined.[1]
-
Solid-Phase Extraction (SPE): The combined hexane extract is loaded onto an aminopropyl silica (B1680970) SPE cartridge. The cartridge is washed with hexane to remove interferences, and the FAEEs are eluted with a mixture of hexane and diethyl ether.[1]
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Nonpolar dimethylpolysixane column (e.g., HP-1ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 55°C for 1 minute.
-
Ramp 1: 12°C/min to 153°C.
-
Ramp 2: 0.5°C/min to 162°C.
-
Ramp 3: 13°C/min to 250°C, hold for 5 minutes.[2]
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.
a. Sample Preparation (Human Plasma)
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to 100 µL of plasma.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to precipitate proteins.[3]
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 5 mM ammonium (B1175870) acetate.
-
B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 5 mM ammonium acetate.
-
-
Gradient Elution: A suitable gradient program to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
Mandatory Visualization
Caption: Metabolic pathway of phytanic acid.
Caption: Analytical workflow for this compound.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Phytanic Acid Ethyl Ester: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals investigating metabolic pathways and the effects of xenobiotics, accurate and precise quantification of biomarkers like phytanic acid ethyl ester is paramount. This guide provides an objective comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for this purpose. We present a summary of their performance characteristics, detailed experimental protocols, and a workflow diagram to aid in methodology selection.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for the analysis of fatty acid ethyl esters (FAEEs), including what can be expected for this compound.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 5 - 10 nM[1] | 0.8 - 7.5 ng/g (for various FAEEs)[2] |
| Limit of Quantification (LOQ) | 60 nM[1] | 15 - 37 ng/mL (for major FAEEs)[3] |
| **Linearity (R²) ** | > 0.99[4] | > 0.99[2] |
| Intra-assay Precision (CV) | < 7%[1] | 3.5 - 9.7%[2] |
| Inter-assay Precision (CV) | Typically < 15% | < 15% |
| Accuracy/Recovery | Typically 85-115% | 93.8 - 107%[2] |
| Sample Preparation | Extraction and often derivatization required | Extraction, derivatization may be optional but often used |
| Analysis Time | Longer run times, but can be optimized | Generally shorter run times |
Experimental Workflows
The following diagram illustrates a generalized workflow for the quantification of this compound, applicable to both GC-MS and LC-MS/MS methodologies.
Caption: General workflow for this compound quantification.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for fatty acid and FAEE analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods for the analysis of fatty acid esters in biological matrices.[1][4]
1. Sample Preparation and Extraction:
-
To 1 mL of plasma, add an internal standard (e.g., ethyl heptadecanoate).
-
Precipitate proteins by adding 2 mL of cold acetone, vortex, and centrifuge.
-
Extract the lipids from the supernatant with two volumes of hexane (B92381).
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of hexane for solid-phase extraction (SPE).
-
Use an amino-propyl silica (B1680970) SPE column to isolate the FAEEs. Condition the column with hexane, apply the sample, wash with hexane, and elute the FAEEs with a mixture of hexane and diethyl ether.
-
Evaporate the eluate to dryness and reconstitute in a known volume of hexane for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar dimethylpolysiloxane column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target ions for this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methodologies for the analysis of FAEEs in biological samples.[3][5]
1. Sample Preparation and Extraction:
-
For dried blood spots (DBS), punch out a defined diameter spot into a 96-well plate.
-
Add an internal standard mixture (containing deuterated FAEEs) in methanol.
-
Extract the FAEEs by shaking/sonication.
-
Centrifuge the plate and transfer the supernatant to a new plate for analysis.
-
For plasma samples, perform a protein precipitation with acetonitrile (B52724) containing the internal standards.
-
Vortex and centrifuge. The supernatant can be directly injected or further purified by SPE if necessary.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C8, 2.1 x 150 mm, 2.7 µm).[5]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A gradient program starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the lipophilic FAEEs.
-
Flow Rate: 0.3 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 or equivalent).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.
Signaling Pathway and Logical Relationships
The quantification of this compound is often relevant in the context of metabolic studies, particularly those involving peroxisomal disorders or alcohol consumption. The following diagram illustrates the logical relationship between sample processing and data interpretation in such a study.
Caption: Logical flow from sample to clinical interpretation.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
- 5. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Phytanic Acid Ethyl Ester Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of phytanic acid ethyl ester measurements. Due to the current lack of publicly available, formal proficiency testing programs specifically for this compound, this document outlines a standardized protocol and data reporting structure to enable laboratories to perform their own comparisons. Adherence to a common protocol is crucial for the meaningful evaluation of results across different institutions.
Introduction to Phytanic Acid and its Measurement
Phytanic acid is a branched-chain fatty acid that accumulates in several inherited metabolic disorders, most notably Adult Refsum disease, due to defects in its alpha-oxidation pathway.[1][2] Its measurement in biological samples is a key diagnostic marker. While phytanic acid is the primary analyte of clinical interest, its ethyl ester form, this compound, can also be a target for analysis, particularly in research settings or when monitoring exogenous sources.
The accurate and precise quantification of phytanic acid and its derivatives is critical for disease diagnosis, monitoring, and for research into peroxisomal disorders.[1] Analytical methods commonly employed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] An inter-laboratory comparison is essential to ensure that different laboratories, potentially using different methodologies, can produce comparable and reliable results.
Framework for an Inter-Laboratory Comparison Study
An inter-laboratory comparison study involves distributing a common set of samples to multiple laboratories for analysis. The results are then collected and statistically analyzed to assess the performance of each laboratory and the overall state of measurement accuracy.
Key steps in organizing a comparison:
-
Coordinating Laboratory: A designated laboratory should take the lead in preparing and distributing samples, collecting data, and performing the statistical analysis.
-
Sample Preparation: A homogenous batch of the sample matrix (e.g., plasma, serum) should be prepared and spiked with known concentrations of this compound. A range of concentrations, including levels relevant to both healthy individuals and those with metabolic disorders, should be included. Unspiked samples should also be distributed as blanks.
-
Standardized Protocol: All participating laboratories should ideally follow a standardized experimental protocol, as detailed below, to minimize variability arising from methodological differences.
-
Data Reporting: A standardized format for data reporting is essential for consistent analysis. The table in the following section provides a template.
-
Statistical Analysis: The coordinating laboratory will analyze the submitted data for measures of central tendency (mean, median), dispersion (standard deviation, coefficient of variation), and individual laboratory performance (e.g., Z-scores).
Data Presentation for Comparison
The following table provides a standardized template for laboratories to report their quantitative results. This structure allows for a clear and direct comparison of key performance metrics.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Reference Value |
| Limit of Detection (LOD) | N/A | |||
| Limit of Quantification (LOQ) | N/A | |||
| **Linearity (R²) ** | N/A | |||
| Precision (CV%) - Low Conc. | N/A | |||
| Precision (CV%) - High Conc. | N/A | |||
| Accuracy (% Recovery) - Low Conc. | N/A | |||
| Accuracy (% Recovery) - High Conc. | N/A | |||
| Measured Concentration - Sample 1 | [Known Value] | |||
| Measured Concentration - Sample 2 | [Known Value] | |||
| Measured Concentration - Sample 3 | [Known Value] |
Detailed Experimental Protocol: Quantification of this compound by GC-MS
This protocol describes a standardized method for the quantification of this compound in plasma or serum.
4.1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., deuterated this compound or a non-endogenous fatty acid ester)
-
Hexane (B92381), HPLC grade
-
Methanol, HPLC grade
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
-
Plasma/serum samples
4.2. Sample Preparation and Extraction
-
Aliquoting: Thaw frozen plasma/serum samples and vortex to ensure homogeneity. Aliquot 100 µL of each sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.
-
Hydrolysis: Add 1 mL of 0.5 M methanolic NaOH to each tube. Vortex and incubate at 60°C for 10 minutes to hydrolyze any triglycerides and release the ethyl esters.
-
Acidification: After cooling, add 1 mL of 0.5 M HCl to neutralize the solution.
-
Liquid-Liquid Extraction: Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Isolation: Carefully transfer the upper hexane layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.
4.3. GC-MS Analysis
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a polar stationary phase).
-
Injection: Inject 1 µL of the reconstituted extract into the GC.
-
Oven Program: Develop a temperature gradient program that allows for the separation of this compound from other fatty acid esters.
-
Mass Spectrometer: Operate the MS in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for both this compound and the internal standard.
-
Quantification: Create a calibration curve using the prepared calibrators. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Experimental workflow for this compound quantification.
Relevant Biological Pathway: Phytanic Acid Alpha-Oxidation
Understanding the metabolic pathway of phytanic acid is crucial for interpreting measurement results. The following diagram illustrates the alpha-oxidation of phytanic acid in the peroxisome. An accumulation of phytanic acid, and consequently its derivatives, points to a defect in this pathway.
Caption: Alpha-oxidation pathway of phytanic acid in the peroxisome.
References
Comparative analysis of phytanic acid ethyl ester levels in different patient groups.
For Immediate Release
This guide provides a comprehensive comparison of phytanic acid levels across different patient groups, offering valuable insights for researchers, scientists, and professionals in drug development. The accumulation of phytanic acid, a branched-chain fatty acid derived from dietary sources, is a key biomarker for several peroxisomal disorders. This document summarizes quantitative data, details experimental protocols for its measurement, and visualizes the analytical workflow.
Data Summary: Phytanic Acid Concentrations in Plasma
The following table summarizes the reported plasma phytanic acid concentrations in healthy individuals and various patient groups. Significant elevations are observed in patients with peroxisomal disorders, particularly Adult Refsum Disease and Zellweger Spectrum Disorders.
| Patient Group | Phytanic Acid Concentration Range | Notes |
| Healthy Controls | 0 - 33 µmol/L[1] | Levels can be age-dependent.[2] |
| < 0.2 mg/dL[3] | ||
| Adult Refsum Disease (ARD) | 992 - 6400 µmol/L (untreated)[1] | Characterized by a deficient activity of phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid.[3] |
| 10 - 50 mg/dL or higher[3] | ||
| Zellweger Spectrum Disorders (ZSD) | Elevated, but levels can be age-dependent. | Includes Zellweger Syndrome, Neonatal Adrenoleukodystrophy (NALD), and Infantile Refsum Disease (IRD). |
| Normal in patients ≤17 weeks of age, elevated in patients ≥40 weeks of age. | Phytanic acid accumulation is due to a general loss of peroxisomal function. | |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 | Elevated | Caused by mutations in the PEX7 gene, leading to a defective PTS2-receptor and subsequent accumulation of phytanic acid. |
| Other Peroxisomal Disorders | Slightly elevated levels may be observed in some cases.[2] | Accumulation can occur in disorders with a defect in peroxisomal β-oxidation at the level of bifunctional protein and/or peroxisomal 3-oxoacyl-CoA thiolase. |
Experimental Protocols for Phytanic Acid Quantification
The accurate quantification of phytanic acid in plasma is crucial for the diagnosis and monitoring of peroxisomal disorders. The two primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used method for the analysis of fatty acids, including phytanic acid. The general workflow involves extraction, derivatization to increase volatility, and subsequent separation and detection.
1. Sample Preparation:
-
Hydrolysis: Plasma samples (typically 100-200 µL) are subjected to acid or alkaline hydrolysis to release phytanic acid from its esterified forms (e.g., in triglycerides and phospholipids). This is often achieved by heating the sample with methanolic HCl or ethanolic KOH.
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., [²H₃]-phytanic acid) is added to the sample prior to extraction to correct for procedural losses and variations in ionization.
-
Extraction: The hydrolyzed sample is extracted with an organic solvent, such as hexane (B92381) or a chloroform:methanol mixture, to isolate the lipids, including phytanic acid.
-
Derivatization: The carboxylic acid group of phytanic acid is derivatized to form a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester - FAME) or a pentafluorobenzyl (PFB) ester. This is a critical step for GC analysis. Common derivatizing agents include methanolic HCl or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the derivatized and reconstituted sample is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5MS). The column separates the different fatty acid esters based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization - EI), fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Quantification: The concentration of phytanic acid is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring characteristic ions of phytanic acid and its internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and has become an increasingly popular method for the quantification of phytanic acid.
1. Sample Preparation:
-
Hydrolysis: Similar to the GC-MS protocol, plasma samples undergo acid hydrolysis to liberate free phytanic acid.
-
Internal Standard Spiking: A deuterated internal standard is added to the sample.
-
Extraction: A liquid-liquid extraction or a solid-phase extraction (SPE) is performed to isolate the fatty acids from the plasma matrix.
-
Derivatization (Optional but common): While not always necessary for LC-MS/MS, derivatization can improve chromatographic retention and ionization efficiency. Common derivatizing agents include those that introduce a readily ionizable group.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a reverse-phase column (e.g., C8 or C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules.
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (First Quadrupole): Selects the precursor ion (the charged phytanic acid molecule).
-
Q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas.
-
Q3 (Third Quadrupole): Selects a specific product ion characteristic of phytanic acid.
-
-
Quantification: The highly specific transition from the precursor ion to the product ion is monitored. The analyte's concentration is determined by comparing its signal to that of the internal standard, using a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of phytanic acid and the general experimental workflow for its analysis.
References
A Comparative Guide to the Absolute Quantification of Phytanic Acid Ethyl Ester: Isotope Dilution Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phytanic acid ethyl ester, a biomarker of interest in various metabolic disorders and toxicological studies, is paramount for reliable research and clinical diagnostics. This guide provides an objective comparison between Isotope Dilution Mass Spectrometry (IDMS), the gold standard for absolute quantification, and alternative methods utilizing a non-isotopic internal standard. The information presented herein is supported by experimental data from analogous analytical methods for phytanic acid and other fatty acid ethyl esters.
At a Glance: Method Comparison
| Feature | Isotope Dilution Mass Spectrometry (IDMS) | Alternative Internal Standard Method |
| Principle | Utilizes a stable isotope-labeled version of the analyte (e.g., deuterated this compound) as an internal standard. | Employs a structurally similar but chemically distinct compound (e.g., heptadecanoic acid ethyl ester) as an internal standard. |
| Accuracy & Precision | Highest accuracy and precision due to the internal standard's near-identical chemical and physical properties to the analyte, compensating for matrix effects and sample preparation variability. | Good accuracy and precision, but potential for bias due to differences in extraction recovery and ionization efficiency between the analyte and the internal standard.[1] |
| Cost & Availability | Higher cost due to the synthesis of the stable isotope-labeled internal standard. Availability may be limited to custom synthesis.[2][3] | Lower cost as internal standards are often commercially available. |
| Method Development | More complex initial setup due to the synthesis and characterization of the internal standard. | Simpler and faster method development. |
| Robustness | Highly robust and less susceptible to variations in experimental conditions. | May be more susceptible to matrix effects and variations in sample preparation.[1] |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of fatty acid esters using IDMS and alternative internal standard methods by Gas Chromatography-Mass Spectrometry (GC-MS). While specific data for this compound is limited, these values, derived from studies on similar analytes, provide a reliable comparison.[4][5][6][7][8]
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | Alternative Internal Standard Method |
| Limit of Detection (LOD) | 5 - 10 nM | 10 - 50 nM |
| Lower Limit of Quantification (LLOQ) | 15 - 60 nM | 50 - 200 nM |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Intra-assay Precision (%CV) | < 5% | < 10% |
| Inter-assay Precision (%CV) | < 7% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both IDMS and the alternative internal standard method for the quantification of this compound.
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) Protocol
-
Internal Standard Preparation: Synthesize deuterated this compound (e.g., d3-phytanic acid ethyl ester)[2][3]. Prepare a stock solution of the internal standard in a suitable solvent (e.g., ethanol) at a known concentration.
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of the deuterated internal standard solution.
-
Perform a liquid-liquid extraction using a chloroform:methanol mixture (2:1, v/v) (Folch method)[9].
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
-
Sample Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in a small volume of hexane.
-
Perform solid-phase extraction (SPE) using a silica-based cartridge to remove interferences.
-
Elute the this compound fraction with an appropriate solvent mixture (e.g., hexane:diethyl ether).
-
Evaporate the eluate to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the final residue in a suitable solvent for GC injection (e.g., hexane).
-
Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to achieve chromatographic separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the native and deuterated this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the sample using a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard.
-
Alternative Internal Standard Method Protocol
-
Internal Standard Selection and Preparation: Choose a non-endogenous, structurally similar compound, such as heptadecanoic acid ethyl ester (C17:0-EE). Prepare a stock solution of the internal standard in a suitable solvent at a known concentration.
-
Sample Preparation:
-
Follow the same procedure as in the IDMS protocol (steps 2a-2d), but add the non-isotopic internal standard instead of the deuterated one.
-
-
Sample Cleanup (Optional but Recommended):
-
Follow the same SPE procedure as in the IDMS protocol.
-
-
GC-MS Analysis:
-
Follow the same GC-MS analysis procedure as in the IDMS protocol, but monitor for the characteristic ions of this compound and the chosen alternative internal standard (e.g., C17:0-EE).
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the alternative internal standard.
-
Determine the concentration of this compound using a calibration curve prepared with known amounts of the analyte and a constant amount of the alternative internal standard.
-
Logical Comparison of Quantification Strategies
The choice between IDMS and an alternative internal standard method depends on the specific requirements of the study. The following diagram illustrates the key decision-making factors.
Conclusion
For applications demanding the highest level of accuracy and precision, Isotope Dilution Mass Spectrometry is the unequivocal method of choice for the absolute quantification of this compound. The use of a stable isotope-labeled internal standard effectively mitigates variability introduced during sample processing and analysis, leading to highly reliable data. However, when cost and speed are primary considerations, and slightly lower precision and accuracy are acceptable, an alternative internal standard method can provide a viable and more accessible approach. The selection of the most appropriate method should be guided by the specific analytical requirements and available resources of the research or clinical setting.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Stereoselective synthesis of perdeuterated phytanic acid, its phospholipid derivatives and their formation into lipid model membranes for neutron reflectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Linearity and Detection Limits of Phytanic Acid Ethyl Ester Assays
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related disorders, the accurate quantification of phytanic acid is paramount. This guide provides a comparative overview of analytical methodologies suitable for the determination of phytanic acid, with a focus on assays involving ethyl ester derivatization. We present a summary of their performance characteristics, including linearity and detection limits, alongside detailed experimental protocols and visual representations of metabolic pathways and analytical workflows.
Performance Characteristics of Analytical Assays
The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the predominant techniques for the quantification of phytanic acid and fatty acid ethyl esters (FAEEs). The following table summarizes the performance data from various validated methods. While specific data for phytanic acid ethyl ester is not abundant in publicly available literature, the performance of assays for phytanic acid (often analyzed as its methyl ester) and other common FAEEs provide a strong indication of the expected performance.
| Analyte/Method | Matrix | Linearity (R²) | Linear Range | LOD | LOQ |
| Phytanic Acid (as methyl ester) by GC-MS | Plasma | >0.99 | 0.2-20 µg/mL | ~0.1 µg/mL | ~0.4 µg/mL |
| Fatty Acid Ethyl Esters (FAEEs) by GC-MS | Meconium | >0.99 | 2.5-2500 ng/g | 0.8-7.5 ng/g | 5-25 ng/g |
| Fatty Acid Ethyl Esters (FAEEs) by GC-MS | Hair | >0.998 | 5-40 ppm | 0.0095-1.28 ppm | 0.038-4.25 ppm |
| Fatty Acid Ethyl Esters (FAEEs) by LC-MS/MS | Meconium | >0.99 | 2.5-5000 ng/g | 15-50 ng/g | 25-50 ng/g |
| Pristanic and Phytanic Acid by GC-MS | Plasma | 0.9999 | 0.032-9.951 µmol/L | Not Reported | Not Reported |
Experimental Protocols
Detailed and standardized protocols are the foundation of accurate and comparable analytical results. Below are outlines of typical experimental procedures for the analysis of phytanic acid and FAEEs.
Protocol 1: Quantification of Phytanic Acid in Plasma by GC-MS with Ethyl Ester Derivatization
This protocol is adapted from established methods for phytanic acid analysis, substituting ethyl esterification for the more common methyl esterification.
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).
-
Lipid Extraction: Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Saponification: The extracted lipids are saponified using 0.5 M KOH in ethanol (B145695) at 70°C for 1 hour to release free fatty acids.
-
Derivatization: Acidify the sample and extract the free fatty acids with hexane. The fatty acids are then converted to their ethyl esters by heating at 100°C for 1 hour in a 2% (v/v) solution of sulfuric acid in ethanol.
-
GC-MS Analysis: The resulting this compound is then analyzed by GC-MS.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 250°C.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
-
Protocol 2: Analysis of Fatty Acid Ethyl Esters in Meconium by LC-MS/MS
This protocol is based on validated methods for the detection of FAEEs as biomarkers of fetal alcohol exposure[1].
-
Sample Homogenization: Homogenize 100 mg of meconium in methanol.
-
Internal Standard: Add a suite of deuterated FAEE internal standards.
-
Solid Phase Extraction (SPE): The supernatant is subjected to SPE for cleanup and concentration of the FAEEs.
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for each FAEE.
-
Visualizing Key Processes
To further elucidate the context and procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Phytanic Acid Metabolism Pathway
Caption: Workflow for this compound Analysis
Concluding Remarks
The quantification of phytanic acid, particularly as its ethyl ester, is a critical analytical task in various research and clinical settings. While direct validation data for this compound assays are emerging, the established performance of methods for phytanic acid and other FAEEs provides a reliable benchmark. Both GC-MS and LC-MS/MS offer excellent sensitivity and linearity for these analyses. The choice between these platforms will depend on the specific requirements of the study, including the sample matrix, required throughput, and the availability of instrumentation. The protocols and data presented in this guide offer a solid foundation for the development and implementation of robust and reliable assays for this compound.
References
A Researcher's Guide to Phytanic Acid Ethyl Ester Reference Standards for Accurate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of phytanic acid ethyl ester, the selection of a high-quality reference standard is a critical determinant of data accuracy and reliability. This guide provides a comparative overview of commercially available reference standards, detailed experimental protocols for their analysis, and insights into the metabolic context of phytanic acid.
Phytanic acid, a branched-chain fatty acid, and its ethyl ester are significant biomarkers in the study of various metabolic disorders, including Refsum disease. Accurate quantification of this compound in biological matrices is paramount for both clinical diagnostics and research. This guide aims to facilitate the selection of appropriate reference standards and the implementation of robust analytical methodologies.
Comparison of Commercially Available Reference Standards
While a direct comparative study with head-to-head experimental data on the performance of all commercially available this compound reference standards is not publicly available, the following table summarizes the key specifications provided by various suppliers. Researchers are encouraged to request certificates of analysis for lot-specific purity and characterization data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Traceability/Notes |
| Larodan | This compound | 3862-29-1 | C₂₂H₄₄O₂ | 340.58 | >98% | Research Grade Lipids.[1] |
| INDOFINE Chemical Company | This compound | 3862-29-1 | C₂₂H₄₄O₂ | 340.58 | >98% | For pharmaceutical, agricultural, and life science industries.[2] |
| Axios Research | This compound | 3862-29-1 | C₂₂H₄₄O₂ | 340.59 | Fully characterized | Compliant with regulatory guidelines; for AMV and QC.[3] |
| Chemicea Pharmaceuticals | This compound | 3862-29-1 | C₂₂H₄₄O₂ | 340.6 | Impurity Standard | Chemical Name: Ethyl 3,7,11,15-tetramethylhexadecanoate.[4] |
| MedChemExpress | This compound | 3862-29-1 | C₂₂H₄₄O₂ | 340.59 | Not specified | For research use only.[5] |
| Sigma-Aldrich | Phytanic acid | 14721-66-5 | C₂₀H₄₀O₂ | 312.53 | ≥96% (mixture of isomers) | This is the free acid, not the ethyl ester.[6] |
| Cayman Chemical | Phytanic Acid | 14721-66-5 | C₂₀H₄₀O₂ | 312.5 | ≥96% | This is the free acid, not the ethyl ester.[7] |
Note: The table includes related compounds like phytanic acid as they are often used in the same research context and can be esterified to produce the ethyl ester in the laboratory. For quantitative analysis, the use of a certified reference material (CRM) is recommended when available to ensure traceability and accuracy.
Experimental Protocols for this compound Analysis
The following is a synthesized experimental protocol for the analysis of this compound in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for fatty acid ethyl ester analysis.
Sample Preparation (Lipid Extraction)
-
Objective: To extract lipids, including this compound, from the biological sample.
-
Procedure:
-
To 1 mL of plasma, add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate or a deuterated analog of this compound).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of hexane (B92381) or another suitable solvent for GC-MS analysis.
-
GC-MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
Ramp 2: Increase to 300°C at 10°C/min.
-
Hold at 300°C for 5 minutes.
-
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound and the internal standard.
-
Method Validation
For quantitative applications, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: A calibration curve should be constructed using the reference standard at multiple concentrations to demonstrate a linear relationship between concentration and response.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the response of an analyte spiked into a blank matrix before extraction to the response of the same amount of analyte in a post-extraction spiked sample.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Visualizing Key Processes
To aid in the understanding of the analytical workflow and the biological relevance of phytanic acid, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
The metabolism of phytanic acid is a key area of research where its accurate measurement is crucial. The following diagram illustrates the alpha-oxidation pathway of phytanic acid.
Caption: Alpha-oxidation pathway of phytanic acid.
By selecting a well-characterized reference standard and employing a validated analytical method, researchers can ensure the generation of high-quality, reproducible data in their studies of this compound and its role in health and disease.
References
- 1. larodan.com [larodan.com]
- 2. This compound | 3862-29-1 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound - CAS - 3862-29-1 | Axios Research [axios-research.com]
- 4. This compound | CAS No- 3862-29-1 | NA [chemicea.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. フィタン酸 ≥96%, mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
Navigating Peroxisomal Disorders: A Comparative Guide to Phytanic Acid and Its Ethyl Ester in Diagnostics
For Immediate Release
A comprehensive analysis of the diagnostic markers for certain peroxisomal disorders reveals the undisputed role of phytanic acid as the primary biomarker, while clarifying the ancillary role of its ethyl ester in the analytical process. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by quantitative data, experimental protocols, and pathway visualizations, to facilitate a deeper understanding of these diagnostic tools.
The diagnosis of several inherited metabolic disorders, most notably Adult Refsum Disease (ARD), hinges on the accurate measurement of phytanic acid in patient samples. An accumulation of this branched-chain fatty acid in plasma and tissues is a key indicator of a dysfunctional α-oxidation pathway in the peroxisomes.[1][2] This guide delves into the diagnostic utility of phytanic acid and clarifies the role of its ethyl ester, a derivative formed during laboratory analysis rather than an endogenous biomarker.
Phytanic Acid: The Gold Standard Biomarker
Elevated levels of phytanic acid are the hallmark of Adult Refsum Disease, a rare autosomal recessive disorder.[3][4] The disease is characterized by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for the α-oxidation of phytanic acid.[5] This metabolic block leads to a systemic accumulation of phytanic acid, resulting in neurological damage, retinitis pigmentosa, and other clinical manifestations.[6] Consequently, the quantitative analysis of plasma phytanic acid is the primary diagnostic test for ARD.[3]
The Role of Ethyl Phytanate (B1244857): A Laboratory-Generated Derivative
In contrast to phytanic acid, its ethyl ester, ethyl phytanate, is not a naturally occurring biomarker for peroxisomal disorders. Instead, the conversion of phytanic acid to its ethyl (or more commonly, methyl) ester is a crucial derivatization step in the most widely used analytical method for its quantification: gas chromatography-mass spectrometry (GC-MS).[7][8] This chemical modification increases the volatility and thermal stability of the fatty acid, making it suitable for GC-MS analysis. Therefore, the presence and quantity of ethyl phytanate in a laboratory setting are indicative of the original phytanic acid concentration in the biological sample.
Quantitative Comparison of Phytanic Acid Levels
The diagnostic power of phytanic acid lies in the significant difference in its concentration between healthy individuals and those with Refsum disease. The following table summarizes the typical plasma phytanic acid levels observed in these populations.
| Analyte | Healthy Individuals (μmol/L) | Patients with Refsum Disease (μmol/L) | Fold Increase (approx.) |
| Phytanic Acid | 0 - 33[9] | 992 - 6400[9] | > 30x |
Note: Reference ranges can vary slightly between laboratories.
Experimental Protocol: Quantification of Plasma Phytanic Acid by GC-MS
The following is a detailed methodology for the analysis of phytanic acid in plasma, incorporating an ethyl ester derivatization step.
1. Sample Preparation and Lipid Extraction:
-
Collect a fasting blood sample in an EDTA-containing tube.[10]
-
Separate plasma by centrifugation.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid) to correct for procedural losses.
-
Extract total lipids from the plasma using a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Ethyl Esters (FAEEs):
-
To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in ethanol.
-
Incubate the mixture at 70°C for 2 hours to facilitate the esterification of fatty acids to their ethyl esters.
-
After cooling, add a nonpolar solvent such as hexane (B92381) and a small amount of water.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer, now containing the fatty acid ethyl esters, is carefully transferred to a new vial for GC-MS analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.
-
Injector: Splitless injection is commonly employed to maximize sensitivity.
-
Oven Temperature Program: An initial temperature of ~60°C is held for 1-2 minutes, then ramped up to ~300°C at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, targeting specific ions characteristic of phytanic acid ethyl ester and the internal standard.
-
Data Analysis: The concentration of phytanic acid is determined by comparing the peak area of its ethyl ester to that of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Visualizing the Metabolic Block in Refsum Disease
The following diagram illustrates the α-oxidation pathway of phytanic acid and highlights the enzymatic step that is deficient in Adult Refsum Disease, leading to its accumulation.
Caption: The α-oxidation pathway of phytanic acid and its disruption in Refsum Disease.
Conclusion
In the diagnostic landscape of peroxisomal disorders, phytanic acid remains the definitive biomarker. Its significantly elevated levels in patients with conditions like Adult Refsum Disease provide a clear and reliable diagnostic indicator. The ethyl ester of phytanic acid, while crucial for the analytical process of GC-MS, is a laboratory-generated derivative and not an endogenous disease marker. A thorough understanding of their respective roles is paramount for accurate diagnosis and the development of therapeutic interventions for these complex metabolic disorders.
References
- 1. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infantile Refsum Disease: Influence of Dietary Treatment on Plasma Phytanic Acid Levels [repositorio.ulssa.pt]
- 3. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 4. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. asantelab.testcatalog.org [asantelab.testcatalog.org]
- 7. gcms.cz [gcms.cz]
- 8. jfda-online.com [jfda-online.com]
- 9. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Phytanic acid ethyl ester
A Step-by-Step Guide for Researchers and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For compounds like Phytanic acid ethyl ester, a methodical and informed approach to waste management is essential to protect personnel and the environment. This guide provides immediate, actionable steps for the safe handling and disposal of this substance.
All laboratory waste should be treated as hazardous unless confirmed to be non-hazardous.[1] this compound should be collected as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[2] It is imperative that this chemical is not disposed of down the sink or in regular trash, as this can harm the environment and violate regulations.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides chemical resistance against esters. |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Waste Container | Leak-proof, chemically compatible container (glass or suitable plastic recommended) | Prevents leakage and chemical reactions with the container material.[2][3] |
| Waste Label | Clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and list the full chemical name: "this compound." | Ensures proper identification and handling by waste management personnel.[2] |
Step-by-Step Disposal Protocol
The standard and safest method for the disposal of this compound is through collection and subsequent professional disposal.
1. Waste Collection:
-
Designate a specific, leak-proof container for flammable organic waste.[2] This container must be chemically compatible with organic esters; glass or a suitable plastic container is recommended.[2][3]
-
Ensure the container is clearly and accurately labeled.[2] If mixing with other compatible organic solvent wastes, maintain a comprehensive list of all components and their approximate percentages on the label.[2]
2. Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[4][5] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[5]
-
It is crucial to segregate incompatible wastes to prevent dangerous reactions.[1][3][5] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[5]
3. Requesting Disposal:
-
Once the waste container is full, or in accordance with your institution's specific time limits for waste accumulation (e.g., up to 9 or 12 months), contact your institution's EHS department to schedule a pickup.[4][6]
-
Do not transport hazardous waste yourself; this should only be done by trained EHS personnel.[1]
4. Spill Cleanup:
-
In the event of a small spill (less than 1 ounce) that can be cleaned up within 15 minutes without significant risk of exposure, use appropriate PPE.[6]
-
Absorb the spill with an inert material like vermiculite (B1170534) or sand.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1][6]
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact your EHS department immediately.[6]
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be handled with care.[2]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste.
-
After triple rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[1] Some regulations may require the container to be disposed of as hazardous waste regardless of rinsing; always consult your institution's specific guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and compliance at each step.
References
Personal protective equipment for handling Phytanic acid ethyl ester
Essential Safety and Handling Guide for Phytanic Acid Ethyl Ester
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment [1][2][3][4]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or EN 166.[1] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemically Protective Gloves | Tested according to EN 374. Nitrile or other resistant gloves are recommended. Check with the glove manufacturer for specific breakthrough times. |
| Lab Coat or Protective Clothing | To prevent skin contact.[2] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[2] An organic vapor cartridge is typically appropriate.[1] For unknown exposure levels, a self-contained breathing apparatus (SCBA) is recommended.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
After Handling:
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Use a non-combustible absorbent material like sand or earth to contain the spill.[1]
-
Clean-up: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of waste material at an approved waste disposal plant.[2]
-
All disposal practices must be in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains, sewers, or watercourses.[5]
Storage and Incompatibilities
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[2][6] Keep the container tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
